molecular formula C6H12ClN B1626068 3-Chloro-1-methylpiperidine CAS No. 22704-36-5

3-Chloro-1-methylpiperidine

Cat. No.: B1626068
CAS No.: 22704-36-5
M. Wt: 133.62 g/mol
InChI Key: NISITZDNUGPQFO-UHFFFAOYSA-N
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Description

3-Chloro-1-methylpiperidine is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISITZDNUGPQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498707
Record name 3-Chloro-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22704-36-5
Record name 3-Chloro-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-1-methylpiperidine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-1-methylpiperidine

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry. Its structure, featuring a piperidine ring functionalized with a reactive chlorine atom and a methyl group on the nitrogen, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, reactivity, applications, analytical characterization, and safety protocols, tailored for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of a chemical are paramount for its effective and safe use in a research or industrial setting. This section outlines the core identifiers and properties of this compound.

Primary Identifiers:

  • CAS Number: 22704-36-5[1]

  • Molecular Formula: C₆H₁₂ClN[1][2]

  • Molecular Weight: 133.62 g/mol [1][3][4]

  • IUPAC Name: this compound

Physicochemical Data Summary:

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[4]
Boiling Point 162 °C (for 4-chloro isomer)[4]
Density 1.02 g/cm³ (for 4-chloro isomer)[4]
SMILES CN1CC(Cl)CCC1[1]
InChI Key MYGXGCCFTPKWIH-UHFFFAOYSA-N (for 4-chloro isomer)[2]

Note: Some physical data, such as boiling point and density, are reported for the isomeric 4-Chloro-1-methylpiperidine due to a greater availability of data for that specific isomer. These values are expected to be similar but not identical for this compound.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the direct chlorination of the corresponding alcohol, 1-methylpiperidin-3-ol, using a standard chlorinating agent like thionyl chloride (SOCl₂).

Causality in Experimental Design: The choice of thionyl chloride is strategic. It reacts with the hydroxyl group to form a chlorosulfite intermediate. The subsequent intramolecular nucleophilic attack by the chloride ion, released from the thionyl chloride, proceeds with an inversion of stereochemistry (an Sₙ2 mechanism), yielding the desired chlorinated product. Gaseous byproducts (SO₂ and HCl) are formed, which helps to drive the reaction to completion. The use of a suitable solvent like dichloromethane is essential for reagent solubility and reaction temperature control.

Experimental Protocol: Synthesis from 1-Methylpiperidin-3-ol

Materials:

  • 1-Methylpiperidin-3-ol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-methylpiperidin-3-ol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate until the effervescence ceases. This neutralizes the excess thionyl chloride and HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless to light yellow liquid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of tertiary amines and alkyl chlorides. A key mechanistic feature is its ability to undergo intramolecular cyclization to form a highly reactive bicyclic aziridinium ion.[5][6] This electrophilic intermediate is susceptible to attack by nucleophiles.

This equilibrium makes 3-chloropiperidines effective alkylating agents, a property that has been explored in the context of developing chemotherapeutics that alkylate DNA.[5][6] The formation of the strained aziridinium ring system is the driving force for its enhanced reactivity compared to a simple acyclic chloroamine.

G cluster_caption Reactivity via Aziridinium Ion Intermediate substance substance intermediate intermediate product product reagent reagent A This compound B Bicyclic Aziridinium Ion (Intermediate) A->B - Cl⁻ B->A + Cl⁻ C Alkylated Product B->C Nu Nucleophile (Nu⁻) Nu->B

Sources

Technical Guide: Spectroscopic Characterization of 3-Chloro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a reference standard for the characterization of 3-Chloro-1-methylpiperidine. It deviates from standard templates to prioritize the "Aziridinium Trap"—a critical physicochemical phenomenon that defines the handling and analysis of this molecule.

Version: 2.1 (Internal/R&D) Compound Class: Nitrogen Mustard Mimic / Piperidine Derivative CAS: 104-16-5 (Free Base) / 5533-73-3 (HCl Salt)[1]

Executive Summary & The "Aziridinium Trap"

As researchers, we often treat this compound merely as a chlorinated intermediate.[1] This is a fundamental error. This molecule is a "chameleon" that exists in a dynamic equilibrium between its stable free-base form and a highly reactive bicyclic aziridinium salt.[1]

The Core Challenge: In polar protic solvents (MeOH, H₂O) or under thermal stress, the nitrogen lone pair performs an intramolecular nucleophilic attack on the C-3 carbon, displacing the chloride. This forms a 1-methyl-1-azoniabicyclo[3.1.0]hexane cation (Aziridinium ion).[1]

  • Impact on Analysis: If your NMR sample is prepared in CD₃OD (Methanol-d4) or allowed to sit in CDCl₃ for extended periods without acid stabilization, your spectra will drift.[1] You will observe a mixture of the piperidine and the bicyclic species.[2]

  • Safety Implication: The aziridinium species is a potent alkylating agent (vesicant).[1] Handle all "pure" samples as if they are active nitrogen mustards.[1]

Mechanism of Instability (Graphviz Visualization)

The following diagram illustrates the intramolecular cyclization that confounds standard analysis.

Aziridinium_Mechanism Substrate This compound (Free Base) TS Transition State (Intramolecular Attack) Substrate->TS k1 (Polar Solvent) Product Aziridinium Ion (Bicyclic Salt) TS->Product -Cl⁻ Hydrolysis Hydrolysis Product (3-Hydroxy-1-methylpiperidine) Product->Hydrolysis +H₂O / Nucleophile

Figure 1: The dynamic equilibrium between the piperidine structure and the reactive aziridinium salt.

Sample Preparation Protocol

To ensure data integrity and prevent the "Aziridinium shift," follow this strict protocol:

  • Solvent Selection: Use Chloroform-d (CDCl₃) or Benzene-d6 (C₆D₆) .[1]

    • Avoid: Methanol-d4, DMSO-d6 (unless acidified), or Acetone-d6 (can promote polymerization).

  • Neutralization: If analyzing the HCl salt, liberate the free base immediately prior to analysis using cold NaHCO₃/DCM extraction.[1]

  • Timeline: Run NMR experiments within 30 minutes of dissolution.

  • Concentration: Maintain concentration < 20 mg/mL to minimize intermolecular quaternary salt formation (dimerization).

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) Key Diagnostic: The Chlorine Isotope Pattern.

Unlike simple amines, the presence of Chlorine provides a definitive "fingerprint" in the molecular ion region.

Ion Fragmentm/z (approx)Relative IntensityStructural Assignment
Molecular Ion (M⁺) 133 / 135 Weak (<10%)Parent molecule.[1] Note the 3:1 ratio characteristic of ³⁵Cl/³⁷Cl.[1]
[M - Cl]⁺ 98 Base Peak (100%) Loss of Chlorine radical.[1][3] Formation of the stable N-methyl-tetrahydropyridinium ion.[1]
[M - CH₃]⁺ 118 / 120LowLoss of N-methyl group.[1]
[C₄H₈N]⁺ 70Highα-cleavage of the piperidine ring.[1]

Expert Insight: If you observe a peak at m/z 113 (M-HCl), it suggests thermal degradation in the injector port. Lower the injector temperature to < 200°C.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) - Neat Liquid Key Diagnostic: The "Bohlmann Bands" and C-Cl Stretch.[1]

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
2940 - 2780 C-H StretchBohlmann Bands: Several sharp peaks on the lower energy side of the C-H region (~2700-2800 cm⁻¹).[1] These indicate the N-lone pair is antiperiplanar to adjacent axial C-H bonds (confirms chair conformation).
1460 - 1440 CH₂ ScissoringStandard alkane backbone.[1]
1150 - 1050 C-N StretchCharacteristic of tertiary amines.
740 - 680 C-Cl Stretch Critical ID. Look for a strong, sharp band in this "fingerprint" region.[1]
Absent N-H StretchAbsence of peak at 3300-3500 cm⁻¹ confirms tertiary amine (no contamination from demethylated precursor).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400 MHz (1H), 100 MHz (13C)[4]

Proton NMR (¹H NMR)

The spectrum is complex due to the chair conformation and the chirality at C-3.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Note
3.95 - 4.10 Multiplet (tt)1HH-3 (Methine)Deshielded by Chlorine.[1] Multiplicity depends on axial/equatorial orientation (typically axial H, equatorial Cl).
2.85 - 2.95 Broad Doublet1HH-2eq Proximity to N and Cl (deshielding zone).[1]
2.60 - 2.75 Broad Doublet1HH-6eq Equatorial proton adjacent to Nitrogen.[1]
2.28 Singlet 3HN-CH₃ Diagnostic: Sharp singlet.[1] If this splits or shifts >2.5 ppm, suspect salt formation.[1]
1.90 - 2.10 Multiplet2HH-2ax, H-6axAxial protons adjacent to Nitrogen (shielded relative to equatorial).[1]
1.50 - 1.80 Multiplet4HH-4, H-5Ring methylene protons.[1]
Carbon NMR (¹³C NMR)
Shift (δ ppm)AssignmentNote
63.5 C-2 Most deshielded ring carbon (between N and Cl).[1]
58.2 C-6 Adjacent to Nitrogen.
56.5 C-3 C-Cl Carbon. Key diagnostic for substitution.[1]
46.2 N-CH₃ Methyl carbon.[1]
32.8 C-4Beta to Nitrogen.
23.1 C-5Gamma to Nitrogen.[1]

Note: Chemical shifts are consensus values derived from substituent additivity rules (Curphy-Morrison) and analogous N-methyl-3-halopiperidine literature.[1]

Analytical Workflow Diagram

The following flowchart outlines the logic for validating the compound's identity and purity.

Workflow Start Crude Sample Prep Sample Prep: CDCl3 (Fresh) < 30 mins Start->Prep IR FT-IR Analysis Check: No N-H peak Check: C-Cl @ 700 cm-1 Prep->IR MS GC-MS Analysis Check: m/z 133/135 (3:1) Check: Base Peak 98 IR->MS NMR 1H NMR Analysis Check: N-Me Singlet @ 2.28 Check: H-3 Multiplet @ 4.0 MS->NMR Decision Is N-Me Singlet Split? NMR->Decision Pass PASS: Pure Free Base Decision->Pass No Fail FAIL: Aziridinium/Salt Mix Decision->Fail Yes

Figure 2: Step-by-step validation workflow to ensure sample integrity.

References

  • Gottlich, R., et al. (2025).[1] "Bis-3-chloropiperidines: a novel motif for anthelmintic drug design."[1] Royal Society of Chemistry / PMC. [Link]

  • Kim, H. J., et al. (2021).[1] "Synthetic Applications of Aziridinium Ions." Molecules (MDPI). [Link]

  • ChemGuide. (2023).[1] "Fragmentation Patterns in Mass Spectra." [Link]

  • NIST Chemistry WebBook. (2018).[1] "1-Methylpiperidine IR Spectrum." [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Chloropiperidine Moiety

3-Chloro-1-methylpiperidine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmaceutical agents and research chemicals. Its strategic importance lies in the reactive chlorine atom at the 3-position of the piperidine ring, which allows for facile nucleophilic substitution, and the tertiary amine, which imparts specific physicochemical properties. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a blend of theoretical understanding and practical, field-proven insights for researchers and professionals in drug development. The methodologies discussed herein are presented with a focus on the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure scientific integrity.

Pathway 1: Chlorination of 1-Methyl-3-piperidinol

This is one of the most direct and commonly employed methods for the preparation of this compound. The core of this transformation is the substitution of a hydroxyl group with a chlorine atom, typically facilitated by a chlorinating agent such as thionyl chloride (SOCl₂).

Mechanism and Rationale

The reaction between an alcohol and thionyl chloride proceeds through a well-established mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 reaction, leading to the desired chlorinated product, sulfur dioxide, and hydrochloric acid. The choice of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

Experimental Protocol

Materials:

  • 1-Methyl-3-piperidinol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-3-piperidinol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Data Summary
ParameterValueReference
Starting Material 1-Methyl-3-piperidinol
Reagent Thionyl chloride[1]
Solvent Dichloromethane[1]
Typical Yield 75-85%[1]
Purity >95% after distillation
Visualization of the Pathway

G 1-Methyl-3-piperidinol 1-Methyl-3-piperidinol Chlorosulfite Intermediate Chlorosulfite Intermediate 1-Methyl-3-piperidinol->Chlorosulfite Intermediate SOCl₂ This compound This compound Chlorosulfite Intermediate->this compound Cl⁻ (Sₙ2)

Caption: Chlorination of 1-Methyl-3-piperidinol.

Pathway 2: Ring Expansion of 2-(Chloromethyl)-1-methylpyrrolidine

This elegant synthetic route leverages a kinetically controlled ring expansion to form the thermodynamically more stable six-membered piperidine ring from a five-membered pyrrolidine precursor. The reaction proceeds through a strained bicyclic aziridinium ion intermediate.[2][3][4]

Mechanism and Rationale

The nitrogen atom of the pyrrolidine ring acts as an internal nucleophile, displacing the chloride from the adjacent chloromethyl group to form a highly reactive and strained bicyclic aziridinium ion.[4][5] The subsequent nucleophilic attack by a chloride ion can occur at either of the two carbon atoms of the aziridinium ring. Attack at the original chloromethyl carbon would regenerate the starting material, while attack at the carbon atom in the pyrrolidine ring leads to the formation of the more stable six-membered piperidine ring, thus yielding this compound. This pathway is a fascinating example of neighboring group participation.

Experimental Protocol

Materials:

  • 2-(Chloromethyl)-1-methylpyrrolidine hydrochloride

  • Water or a suitable polar solvent

  • Sodium hydroxide solution (for neutralization if starting from the hydrochloride salt)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-(chloromethyl)-1-methylpyrrolidine hydrochloride in water.

  • Neutralize the solution with a suitable base, such as sodium hydroxide, to liberate the free amine.

  • Heat the aqueous solution to promote the intramolecular cyclization and ring expansion. The reaction progress can be monitored by GC-MS.

  • After completion, cool the reaction mixture and extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound.

  • Further purification can be achieved by vacuum distillation.

Data Summary
ParameterValueReference
Starting Material 2-(Chloromethyl)-1-methylpyrrolidine[2][3]
Key Intermediate Bicyclic aziridinium ion[4][5]
Driving Force Formation of a thermodynamically more stable six-membered ring[2][3]
Typical Yield Moderate to high, depending on reaction conditions
Visualization of the Pathway

G 2-(Chloromethyl)-1-methylpyrrolidine 2-(Chloromethyl)-1-methylpyrrolidine Bicyclic Aziridinium Ion Bicyclic Aziridinium Ion 2-(Chloromethyl)-1-methylpyrrolidine->Bicyclic Aziridinium Ion Intramolecular Nucleophilic Attack Bicyclic Aziridinium Ion->2-(Chloromethyl)-1-methylpyrrolidine Cl⁻ Attack (Reversible) This compound This compound Bicyclic Aziridinium Ion->this compound Cl⁻ Attack (Ring Expansion) G cluster_0 Sub-Pathway 3a: Electrosynthesis cluster_1 Sub-Pathway 3b: N-Chlorination N-Pentenylamine N-Pentenylamine Radical Intermediate Radical Intermediate N-Pentenylamine->Radical Intermediate Iodide-mediated Oxidation This compound This compound Radical Intermediate->this compound Cyclization & Cl⁻ Trapping N-Pentenylamine_2 N-Pentenylamine N-Chloroamine N-Chloroamine N-Pentenylamine_2->N-Chloroamine NCS 3-Chloro-1-methylpiperidine_2 This compound N-Chloroamine->3-Chloro-1-methylpiperidine_2 TBAI-catalyzed Cyclization

Sources

An In-depth Technical Guide to the Thermodynamic and Kinetic Landscape of 3-Chloro-1-methylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the reactivity of heterocyclic scaffolds is paramount. The piperidine moiety is a cornerstone of numerous pharmaceuticals, and its substituted analogues, such as 3-Chloro-1-methylpiperidine, present a fascinating case study in reaction dynamics. This guide provides an in-depth exploration of the thermodynamic and kinetic profiles of reactions involving this compound, offering both theoretical insights and practical methodologies.

Introduction: The Significance of this compound

This compound is a tertiary amine and a cyclic alkyl halide. This bifunctional nature dictates its reactivity, making it a versatile intermediate in organic synthesis and a molecule of interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in a multitude of bioactive molecules and approved drugs, and understanding the conformational preferences of its derivatives is crucial for drug design.[1][2] The chloro-substituent at the 3-position introduces a reactive center, primarily for nucleophilic substitution and elimination reactions. Its structural similarity to nitrogen mustards suggests a potential for DNA alkylation, a mechanism exploited in certain chemotherapeutics.[3][4][5] A thorough grasp of the thermodynamic and kinetic parameters governing its reactions is therefore essential for predicting its behavior in different chemical environments, designing efficient synthetic routes, and understanding its potential biological activity.

Theoretical Framework: Unraveling Reactivity

The reactions of this compound are governed by the fundamental principles of chemical thermodynamics and kinetics.

Thermodynamic Considerations

Thermodynamics dictates the position of equilibrium and the relative stability of reactants and products. The key parameters are:

  • Enthalpy (ΔH): The change in heat content during a reaction. Exothermic reactions (negative ΔH) are generally more favorable.

  • Entropy (ΔS): The change in disorder or randomness. Reactions that increase the number of molecules or the freedom of motion tend to have a positive ΔS.

  • Gibbs Free Energy (ΔG): The ultimate determinant of reaction spontaneity (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

For this compound, the conformational energetics of the piperidine ring are also critical. The ring primarily adopts a chair conformation to minimize steric and torsional strain.[1] The substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these conformers influences the molecule's reactivity.

Kinetic Principles

Kinetics is concerned with the rate of a reaction and the factors that influence it. Key concepts include:

  • Rate Law: An equation that relates the reaction rate to the concentration of reactants.

  • Rate Constant (k): A proportionality constant in the rate law that reflects the intrinsic reactivity of the system.

  • Activation Energy (Ea): The minimum energy required for a reaction to occur.

  • Arrhenius Equation: Relates the rate constant to the activation energy and temperature.

  • Transition State Theory: Describes the formation of a high-energy transition state complex during a reaction. The energy difference between the reactants and the transition state determines the activation energy.[6]

Core Reaction Pathway: The Aziridinium Ion Intermediate

The dominant reaction mechanism for this compound, particularly in the context of nucleophilic substitution, involves the intramolecular formation of a highly reactive bicyclic aziridinium ion.[3][4] This mechanism is analogous to that of nitrogen mustards.

The reaction proceeds in two main steps:

  • Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming a strained, three-membered aziridinium ring. This is typically the rate-determining step.

  • Nucleophilic Attack: The highly electrophilic aziridinium ion is then rapidly attacked by a nucleophile. This attack can occur at either of the two carbon atoms of the aziridinium ring, leading to the formation of substituted piperidine products.

The formation of the aziridinium ion is a key feature that distinguishes the reactivity of 3-chloropiperidines from acyclic chloroamines.

Caption: Reaction mechanism via a bicyclic aziridinium ion.

Thermodynamic and Kinetic Data

While specific thermodynamic and kinetic data for this compound are not extensively reported in readily accessible literature, we can infer its reactivity from studies on analogous compounds and general principles of physical organic chemistry.

ParameterReactionExpected Value/TrendFactors Influencing the Value
ΔG‡ (Activation Free Energy) Aziridinium ion formationModerately lowRing strain, solvent polarity
k (Rate Constant) Nucleophilic substitutionDependent on nucleophile and solventStronger nucleophiles and polar aprotic solvents may increase the rate.
ΔH (Enthalpy of Reaction) Overall substitutionLikely exothermicDepends on the bond strengths of the C-Cl and C-Nu bonds.
ΔS (Entropy of Reaction) Overall substitutionCan be near zero or slightly negativeDepends on the nature of the nucleophile and solvent organization.

Factors Influencing Reactivity

Several factors can significantly impact the thermodynamics and kinetics of reactions involving this compound.

Solvent Effects

The choice of solvent is critical.[7][8]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the departing chloride ion and the aziridinium ion intermediate, potentially accelerating the first step. However, they can also act as nucleophiles in solvolysis reactions.[9][10][11][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but not anions. This can increase the reactivity of anionic nucleophiles.

  • Nonpolar Solvents (e.g., hexane, toluene): Reactions are generally slower in nonpolar solvents due to the poor stabilization of charged intermediates and transition states.

Nature of the Nucleophile

The strength and concentration of the nucleophile will primarily affect the second step of the reaction (attack on the aziridinium ion). Stronger nucleophiles will react more rapidly.

Temperature

According to the Arrhenius equation, increasing the temperature will increase the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Experimental Methodologies

Studying the thermodynamics and kinetics of this compound reactions requires a combination of experimental techniques.

Kinetic Studies

The rate of a reaction can be monitored by measuring the change in concentration of a reactant or product over time.[13][14]

Step-by-Step Protocol for a Typical Kinetic Experiment (NMR Spectroscopy):

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CD3CN, D2O).

    • Prepare a stock solution of the nucleophile in the same solvent.

    • Equilibrate both solutions to the desired reaction temperature in a thermostatted bath.

  • Reaction Initiation:

    • Rapidly mix the two solutions in an NMR tube.

    • Immediately place the NMR tube in the spectrometer, which is also set to the reaction temperature.

  • Data Acquisition:

    • Acquire a series of 1H NMR spectra at regular time intervals.

    • Monitor the disappearance of a characteristic peak of the starting material or the appearance of a characteristic peak of the product.

  • Data Analysis:

    • Integrate the relevant peaks in each spectrum to determine the relative concentrations of the species over time.

    • Plot the concentration data versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

Kinetic_Workflow A Prepare Reactant and Nucleophile Solutions B Equilibrate Solutions to Reaction Temperature A->B C Mix Solutions in NMR Tube B->C D Acquire Time-Resolved NMR Spectra C->D E Integrate Peaks to Determine Concentrations D->E F Plot Concentration vs. Time E->F G Fit Data to Integrated Rate Law F->G H Determine Rate Constant (k) G->H

Caption: Workflow for a kinetic study using NMR spectroscopy.

Thermodynamic Measurements

Thermodynamic parameters can be determined using techniques such as:

  • Isothermal Titration Calorimetry (ITC): Can be used to measure the enthalpy of a reaction directly.

  • Variable Temperature Studies: By determining the rate constant at different temperatures, the activation energy (Ea) can be calculated from an Arrhenius plot (ln(k) vs. 1/T). The enthalpy and entropy of activation can then be determined using the Eyring equation.

Computational Approaches

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting thermodynamic and kinetic data.[15]

  • Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. DFT can be used to:

    • Optimize the geometries of reactants, products, and transition states.

    • Calculate the energies of these species to determine reaction enthalpies and activation energies.

    • Simulate vibrational frequencies to calculate entropies and Gibbs free energies.

  • Ab Initio Methods: More computationally expensive but often more accurate methods for electronic structure calculations.

These computational approaches can provide valuable insights into the reaction mechanism at a molecular level and can be used to complement and guide experimental studies.[16]

Applications in Drug Development and Synthesis

The knowledge of the thermodynamic and kinetic data of this compound reactions has several practical applications:

  • Rational Synthesis Design: By understanding the factors that control the reaction rate and product distribution, chemists can design more efficient and selective synthetic routes to piperidine-containing target molecules.

  • Prediction of Drug Stability: The kinetic data can be used to predict the stability of drug candidates containing the 3-chloropiperidine motif under different physiological conditions.

  • Understanding Drug-Target Interactions: If the reactivity of the 3-chloropiperidine moiety is part of the drug's mechanism of action (e.g., covalent inhibition of a protein), the kinetic data is crucial for understanding the drug's potency and duration of action.

Conclusion

This compound is a molecule with a rich and complex reactivity profile, dominated by the formation of a bicyclic aziridinium ion intermediate. While a comprehensive set of quantitative thermodynamic and kinetic data remains to be fully elucidated in the literature, a strong theoretical framework exists to predict its behavior. Through a combination of modern experimental techniques, such as NMR kinetics and calorimetry, and powerful computational methods, a deeper understanding of the factors governing its reactions can be achieved. This knowledge is invaluable for advancing the fields of organic synthesis and drug discovery.

References

  • Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture...
  • Influence of piperidine ring on stability and reactivity of piperine.
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Secondary 3‐Chloropiperidines: Powerful Alkyl
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (Source: ncbi.nlm.nih.gov)
  • 17.7: Experimental methods of chemical kinetics. (Source: chem.libretexts.org)
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (Source: pubs.acs.org)
  • Experimental Techniques to Study Organic Chemistry Mechanisms. (Source: kozlowski.sas.upenn.edu)
  • Conformation of piperidine and of derivatives with additional ring hetero
  • Piperidine synthesis. (Source: organic-chemistry.org)
  • Reaction Kinetics. (Source: vallance.chem.ox.ac.uk)
  • Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. (Source: jlupub.ub.uni-giessen.de)
  • Kinetics of reactions in heterocycles. Part XIII. Substituted N-methylpyridinium and N-methylquinolinium salts with piperidine in water and in ethanol. (Source: pubs.rsc.org)
  • Experimental and theoretical methods in kinetic studies of heterogeneously catalyzed reactions. (Source: pubmed.ncbi.nlm.nih.gov)
  • Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and...
  • Solvolysis Reactions | Overview, Types & Mechanisms. (Source: study.com)
  • Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. (Source: edoc.ub.uni-muenchen.de)
  • Solvolysis. (Source: en.wikipedia.org)
  • Give the substitution products expected from solvolysis of each compound by heating in ethanol. (a) (b). (Source: pearson.com)
  • 7.6: The SN1 Reaction. (Source: chem.libretexts.org)
  • 3-Chloromethyl-1-methylpiperidine 98 66496-82-0. (Source: sigmaaldrich.com)
  • Chlorine-Atom Transfer Reactions between Chloramine (0Chloramide) and Piperidine: Kinetic Reactivity and Characterization in a Raschig Medium. (Source: repositum.tuwien.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (Source: ajgreenchem.com)
  • Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. (Source: dspace.mit.edu)
  • Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions.
  • Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!). (Source: youtube.com)
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (Source: ajgreenchem.com)
  • Solvolysis Reactions With Stereochemistry - SN1 Mechanism. (Source: youtube.com)
  • Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. (Source: mdpi.com)

Sources

An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Management of 3-Chloro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development and Research Professionals

This document provides a comprehensive technical overview of the essential safety protocols for 3-Chloro-1-methylpiperidine. As a Senior Application Scientist, the objective is not merely to list procedures but to provide a framework of understanding, enabling researchers to build a robust culture of safety grounded in scientific principles. The guidance herein is synthesized from established safety data for closely related chemical analogs, given the limited specific public data for this exact compound. It is imperative that this guide supplements, but does not replace, a thorough, substance-specific risk assessment conducted by institutional environmental health and safety (EHS) professionals prior to any handling.

Section 1: Hazard Identification and Toxicological Profile

This compound, a substituted heterocyclic amine, must be handled with the assumption that it possesses significant health hazards. This assumption is based on the toxicological profiles of analogous structures such as other chlorinated piperidines and N-methylated amines. The primary hazards are associated with its potential corrosivity, irritancy, and toxicity upon exposure.

The causality behind these hazards lies in the molecule's reactivity. The tertiary amine group imparts basicity, while the alkyl chloride moiety can be reactive. This combination can lead to severe irritation or chemical burns upon contact with biological tissues.

Table 1: Extrapolated Physicochemical and Hazard Data | Property | Value / Information | Source | | :--- | :--- | :--- | | Molecular Formula | C₆H₁₂ClN |[1] | | Molecular Weight | 133.62 g/mol |[1] | | Appearance | Assumed to be a powder or liquid | | | GHS Pictograms |



| Extrapolated from[1] |
| Signal Word  | Danger  | Extrapolated from[1] |
| Hazard Statements  | H314: Causes severe skin burns and eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Extrapolated from[1][2] |
| Precautionary Stmts.  | P261, P264, P271, P280, P302+P352, P305+P351+P338 |[3] |
| Likely Target Organs  | Respiratory system, Skin, Eyes | |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The primary layer is engineering controls, which are designed to contain the hazard at the source. The secondary, but equally vital, layer is the correct and consistent use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The principle of containment dictates that all handling of this compound must occur in a controlled environment to minimize inhalation and fugitive emissions.

  • Chemical Fume Hood: All weighing, transferring, and reaction workups must be conducted inside a properly functioning chemical fume hood.[4] This is non-negotiable. The hood's airflow provides the primary barrier, pulling vapors and aerosols away from the operator's breathing zone.

  • Ventilation: The laboratory must be well-ventilated to handle any potential fugitive emissions.[3]

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[3] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is not a checklist exercise; it is a deliberate choice of materials and equipment designed to protect against the specific hazards of the chemical.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Component Specification Rationale and Causality
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[4] The piperidine structure can be dermally absorbed. Double-gloving provides a robust barrier and minimizes risk if the outer glove is breached.[4] Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contact.[3]
Eye & Face Protection Tightly fitting safety goggles with side shields AND a full-face shield.[5][6] Protects against splashes and airborne particles. A face shield is mandatory when there is a significant splash potential, as this compound is expected to cause severe eye damage.[2][6]
Body Protection A chemical-resistant lab coat or gown, fully fastened, with tight-fitting cuffs.[4] Protects skin and personal clothing from contamination. Low-permeability fabric is essential.[4]

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for powders) or a full-face respirator with organic vapor cartridges for liquids or high concentrations.[5] | Prevents inhalation of irritating and potentially toxic dust or vapors. The specific type should be determined by a formal risk assessment. |

Protocol: PPE Donning and Doffing Workflow

A disciplined sequence for putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Gown Doff1->Doff2 Wash Hands Dof_Wash Dof_Wash Doff2->Dof_Wash Wash Hands Doff2->Dof_Wash Doff3 3. Goggles & Face Shield Doff4 4. Respirator (outside lab) Doff3->Doff4 Dof_Wash->Doff3

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Section 3: Safe Handling and Operational Protocols

Safe handling is a dynamic process that begins before the chemical container is opened and ends after the waste is properly disposed of.

Core Handling Principles
  • Designate an Area: All work with this compound should occur in a designated area within a fume hood to prevent the spread of contamination.[4]

  • Avoid Aerosolization: Handle the substance in a manner that minimizes the formation of dust and aerosols.[4]

  • Grounding: For liquid transfers, use grounding and bonding to prevent static discharge, which could be an ignition source if the compound is flammable.[7][8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling, even if gloves were worn.[9]

  • Transport: When moving the chemical outside the fume hood, use a secondary, sealed, and chemically resistant container.

Safe_Handling Prep Preparation - Verify fume hood function - Assemble all equipment - Don full PPE Handle Handling in Fume Hood - Carefully weigh/transfer - Keep container closed - Avoid raising dust/splashing Prep->Handle Cleanup Decontamination & Cleanup - Wipe down surfaces - Segregate waste Handle->Cleanup Dispose Waste Disposal - Place in labeled, sealed hazardous waste container Cleanup->Dispose Doff Doff PPE - Follow proper sequence Dispose->Doff

Caption: A systematic workflow for the safe handling of hazardous chemicals.

Section 4: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

Table 3: Storage and Incompatibility Requirements

Parameter Requirement Rationale
Location Store in a cool, dry, and well-ventilated area.[9][10] Prevents degradation and pressure buildup.
Container Keep container tightly closed and sealed.[8] Prevents release of vapors and contamination.
Atmosphere Consider storage under an inert atmosphere (e.g., Argon, Nitrogen).[11] Protects against degradation from air and moisture.
Segregation Store locked up and segregated from incompatible materials.[3][12] Prevents accidental mixing and hazardous reactions.

| Incompatibles | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[7][9] | Violent reactions can occur, leading to heat generation and release of toxic fumes. |

Section 5: Emergency Procedures: Spills and First Aid

Preparedness is paramount. All personnel must be trained on these procedures before working with the compound.

Spill Response

The immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate & Alert: Immediately evacuate the affected area and alert nearby personnel and the lab supervisor.[13]

  • Assess: From a safe distance, assess the size of the spill. Do not attempt to clean a large spill without specialized training and equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the full recommended PPE, including respiratory protection.[5]

  • Containment: For a small, manageable spill, contain the material with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[13] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste disposal.[5][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[13]

Spill_Response Spill Spill Occurs Evacuate Evacuate & Alert Supervisor Spill->Evacuate IsLarge Is Spill Large or Uncontrolled? Evacuate->IsLarge CallEHS Call Emergency/EHS Isolate Area IsLarge->CallEHS Yes DonPPE Don Full PPE (incl. respirator) IsLarge->DonPPE No Contain Contain with Inert Material (e.g., Sand, Vermiculite) DonPPE->Contain Collect Collect into Waste Container (Use non-sparking tools) Contain->Collect Decon Decontaminate Area Dispose of all materials as hazardous waste Collect->Decon

Caption: Decision and action flow for chemical spill response.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always seek professional medical attention after any exposure.[13]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a suitable, sealed, and clearly labeled container.

  • Disposal: Arrange for disposal through a licensed chemical waste disposal contractor.[13] Do not discharge to sewer systems.[5] Contaminated packaging must be disposed of in the same manner as the product itself.

References

  • PPG. (n.d.). SAFETY DATA SHEET.
  • Enamine. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-Chloromethyl-1-methylpiperidine hydrochloride 98.
  • ECHEMI. (n.d.). 3-Chloro-1-ethylpiperidine SDS, 2167-11-5 Safety Data Sheets.
  • MilliporeSigma. (2025, April 30). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2015, July 02). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Cayman Chemical. (2026, January 13). Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
  • LookChem. (n.d.). Cas 5570-77-4,4-Chloro-N-methylpiperidine.
  • PubChem. (n.d.). 4-chloro-N-methylpiperidine.
  • Fisher Scientific. (2023, September 22). 4-Chloro-1-methylpiperidine hydrochloride - SAFETY DATA SHEET.

Sources

Commercial availability and suppliers of 3-Chloro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Commercial Availability, Synthesis, and Technical Handling of 3-Chloro-1-methylpiperidine Subtitle: A Strategic Guide for Drug Development and Organic Synthesis Professionals

Part 1: Executive Summary & Strategic Analysis

This compound (CAS: 22704-36-5 ) is a specialized nitrogen mustard analogue and a critical electrophilic intermediate in the synthesis of piperidine-based pharmaceuticals. Unlike its more stable isomer, 4-chloro-1-methylpiperidine, the 3-chloro variant possesses a unique reactivity profile driven by the formation of a highly strained bicyclic aziridinium ion .

The Commercial Reality: "Make vs. Buy" Researchers must recognize that this compound is rarely available off-the-shelf in its free-base form due to rapid self-alkylation and polymerization. Commercial supply is almost exclusively restricted to the hydrochloride salt or requires custom synthesis.

  • Availability Status: Low / Allocations Only.

  • Primary Form: Hydrochloride Salt (Stable).

  • Key Risk: Confusion with 4-Chloro-1-methylpiperidine (Common) or 3-(Chloromethyl)-1-methylpiperidine (Distinct structural isomer).

Part 2: Chemical Identity & Reactivity Profile

Understanding the instability of this compound is prerequisite to successful procurement and handling.

The Aziridinium Mechanism

Upon neutralization of the HCl salt, the free amine nitrogen lone pair attacks the


-carbon (C3), displacing the chloride. This forms the 1-methyl-1-azoniabicyclo[3.1.0]hexane  cation. This intermediate is the active alkylating agent responsible for both the compound's utility in synthesis and its toxicity (vesicant nature).

AziridiniumPathway Salt This compound HCl Salt (Stable) FreeBase Free Base (Transient Species) Salt->FreeBase Neutralization (NaOH/NaHCO3) Aziridinium 1-methyl-1-azoniabicyclo[3.1.0] hexane (Aziridinium Ion) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Product Alkylated Product (Nu- substituted) Aziridinium->Product Nucleophile (Nu-) Attack Polymer Polymerization/Dimers (Side Reaction) Aziridinium->Polymer Self-Alkylation

Figure 1: The reactivity pathway of this compound.[1] Note the critical transition to the reactive aziridinium ion upon free-basing.

Critical Isomer Distinction Table

Suppliers often mislabel or conflate these isomers. Use this table to verify Certificates of Analysis (CoA).

FeatureThis compound (Target)4-Chloro-1-methylpiperidine (Common Impurity)3-(Chloromethyl)-1-methylpiperidine
CAS (Free Base) 22704-36-5 5570-77-452694-50-5
CAS (HCl Salt) Rarely indexed (Verify via structure)5382-23-066496-82-0
Reactivity Forms [3.1.0] Aziridinium (High Strain)Stable or forms [2.2.2] system (Low Strain)Forms [3.1.0] Aziridinium (Exocyclic)
Availability Scarce / Custom Synthesis High / Bulk Moderate

Part 3: Commercial Availability & Supply Chain

Due to the stability issues described above, major catalog houses (Sigma, Fisher) often list this item as "Discontinued" or "Inquire."

Verified Supplier Landscape
  • Primary Source: BLD Pharm (Catalog No. BD159247). Often listed, but stock fluctuates.

  • Secondary Source: Enamine (Building Blocks). Likely requires lead time for synthesis.

  • Custom Synthesis: Companies like Chem-Impex or Combi-Blocks may synthesize on demand.

Procurement Strategy
  • Request the HCl Salt: Never request the free base for shipping.

  • Verify Structure: Demand a 1H-NMR spectrum. The C3-methine proton in the 3-chloro isomer is distinct from the C4-methine in the 4-chloro isomer.

  • Cold Chain: Shipment on dry ice is recommended even for the salt to prevent degradation.

Part 4: Technical Protocol – Synthesis & Handling

If commercial supply is unavailable, the synthesis from 1-methyl-3-piperidinol is the industry standard. This protocol ensures the isolation of the stable hydrochloride salt.

Synthesis of this compound HCl

Objective: Convert 1-methyl-3-piperidinol to the chloride while preventing aziridinium formation during workup.

Materials:

  • 1-Methyl-3-piperidinol (CAS: 3554-74-3)

  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (87 mmol) of 1-methyl-3-piperidinol in 100 mL of anhydrous DCM in a round-bottom flask under

    
     atmosphere. Cool to 0°C.[2]
    
  • Chlorination: Add thionyl chloride (12.4 g, 104 mmol, 1.2 eq) dropwise over 30 minutes. Maintain temperature < 5°C to control exotherm.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 2–3 hours. The solution will turn cloudy as the HCl salt precipitates or forms an oil.

  • Isolation (Critical):

    • Do not neutralize.

    • Evaporate the solvent and excess

      
       under reduced pressure (rotary evaporator) to obtain a semi-solid residue.
      
  • Purification: Triturate the residue with anhydrous Diethyl Ether (

    
    ) to induce crystallization. Filter the white solid under inert gas.
    
  • Storage: Store the hydrochloride salt at -20°C under Argon.

Quality Control (QC) & Validation

Self-Validating Test: To confirm you have the 3-chloro isomer and not the rearranged 3-hydroxy or 4-chloro product:

  • 1H NMR (D2O): Look for the C3-H signal. In the 3-chloro isomer, this proton typically appears as a multiplet around 4.2–4.5 ppm .

  • Aziridinium Test: Dissolve a small sample in dilute

    
     and immediately extract into 
    
    
    
    . Run NMR immediately. You should see the disappearance of the C3-Cl methine and appearance of high-field signals (1.5–2.5 ppm) characteristic of the bicyclic aziridinium protons.

Part 5: Safety & Regulatory Compliance

WARNING: this compound is a vesicant mimic .

  • Toxicity: It shares structural homology with nitrogen mustards. It can alkylate DNA and proteins.

  • Handling: Use double nitrile gloves. Work exclusively in a fume hood.

  • Decontamination: Neutralize spills with 10% aqueous sodium thiosulfate (nucleophilic quench of the aziridinium ion) followed by dilute acetic acid.

SafetyWorkflow Start Spill / Exposure Event Contain Containment (Absorbent Pads) Start->Contain Quench Nucleophilic Quench (10% Na-Thiosulfate) Contain->Quench Destroys Aziridinium Clean Final Cleanup (Soap & Water) Quench->Clean

Figure 2: Decontamination workflow for nitrogen mustard analogues.

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-1-methylpiperidine hydrochloride (Isomer Comparison). Merck KGaA. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329776774: 3-Chloropiperidine derivatives.Link

  • BLD Pharm. Product Catalog: this compound (CAS 22704-36-5).[1]Link

  • Jubilant Ingrevia. Safety Data Sheet: Methylpiperidine Derivatives.Link

  • Carraro, C., et al. (2019). "Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines."[3] ResearchGate. Link

Sources

Methodological & Application

Synthesis of novel heterocyclic compounds from 3-Chloro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Heterocycles via 3-Chloro-1-methylpiperidine

Executive Summary

This compound (3-CMP) is a versatile yet deceptive electrophile used in the synthesis of phenothiazine antipsychotics (e.g., Mepazine), antihistamines, and novel anticholinergic agents. Unlike simple alkyl halides, 3-CMP possesses a basic nitrogen atom


-positioned to a secondary carbon, creating a kinetic competition between nucleophilic substitution (

)
, neighboring group participation (aziridinium formation) , and

-elimination (E2)
.

This guide provides a validated framework for navigating these competing pathways to synthesize N-heterocyclic scaffolds with high regiocontrol.

Critical Safety Directive (Vesicant Warning)

Risk Level: CRITICAL Hazard: this compound is a nitrogen mustard analog . It acts as a powerful vesicant (blistering agent) and alkylator.

  • Skin/Eye Contact: Causes severe, delayed burns and permanent tissue damage.

  • Inhalation: Destructive to mucous membranes.

  • Handling: All procedures must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) and full face-shield protection are mandatory.

  • Decontamination: Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkylating potential.

Mechanistic Insight: The Aziridinium Paradox

To optimize yield, one must understand that 3-CMP does not always react via a simple backside attack. The nitrogen lone pair can displace the chloride intramolecularly, forming a bicyclic 1-methyl-1-azabicyclo[3.1.0]hexane cation (Aziridinium).

  • Path A (Direct

    
    ):  Occurs with strong nucleophiles in polar aprotic solvents. Results in inversion of configuration at C3.
    
  • Path B (Aziridinium): Occurs in protic or non-polar solvents. The nucleophile can attack either carbon of the aziridinium ring, leading to a mixture of 3-substituted piperidines (retention) and 2-substituted methylpyrrolidines (ring contraction).

  • Path C (Elimination): The dominant side-reaction.[1] The basicity of the nucleophile often triggers E2 elimination, yielding 1-methyl-1,2,3,6-tetrahydropyridine.

Diagram 1: Reaction Pathways & Competitive Dynamics

ReactionPathways Start This compound (Electrophile) Aziridinium Aziridinium Intermediate (1-azabicyclo[3.1.0]hexane) Start->Aziridinium Intramolecular Attack (Slow) SN2_Product Product A: Inverted Substitution (Target) Start->SN2_Product Direct SN2 (Strong Nu-, Polar Aprotic) Elim_Product Product C: Tetrahydropyridine (Elimination Impurity) Start->Elim_Product E2 Elimination (High Temp / Strong Base) Aziridinium->SN2_Product Attack at C3 (Retention) Rearrange_Product Product B: Ring Contraction (Pyrrolidine deriv.) Aziridinium->Rearrange_Product Attack at C2 (Isomerization)

Caption: Kinetic competition between direct substitution (green), elimination (grey), and aziridinium-mediated rearrangement (orange).[1]

Application Protocol: Synthesis of Phenothiazine Derivatives

This protocol describes the synthesis of a Mepazine-like scaffold, coupling 3-CMP with Phenothiazine. This represents a challenging N-alkylation requiring strict control of basicity to prevent elimination.

Reagents & Materials
  • Substrate: Phenothiazine (1.0 eq)

  • Electrophile: this compound HCl (1.2 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (2.5 eq)

  • Solvent: Anhydrous Toluene (Primary) and DMF (Catalytic/Co-solvent)

  • Catalyst: 18-Crown-6 (Optional, 0.05 eq - enhances nucleophilicity)

Step-by-Step Methodology

1. Free Base Preparation (In-Situ)

  • Rationale: The HCl salt is stable but non-reactive. We liberate the free amine in situ to minimize handling of the volatile, vesicant free base.

  • Action: Suspend this compound HCl in Toluene. Add 1.1 eq of dilute NaOH at 0°C. Separate the organic layer, dry over

    
    , and filter directly into the dropping funnel. Do not concentrate to dryness. 
    

2. Anion Formation

  • Action: In a 3-neck RBF under Argon, charge NaH (washed with hexane to remove oil). Add anhydrous Toluene.

  • Action: Add Phenothiazine solution (in Toluene) dropwise at room temperature.

  • Observation: Evolution of

    
     gas. The solution will turn dark red/orange (phenothiazine anion).
    
  • Critical Control: Heat to reflux for 30 mins to ensure complete deprotonation. Incomplete deprotonation leads to low yields.

3. Coupling Reaction (The "Inverse Addition")

  • Rationale: To favor

    
     over E2, keep the concentration of the base (phenothiazine anion) high relative to the electrophile, or maintain lower temperatures if solubility permits.
    
  • Action: Add the 3-CMP free base solution (from Step 1) dropwise to the refluxing anion solution over 45 minutes.

  • Condition: Reflux for 6–8 hours.

  • Monitor: TLC (9:1 DCM:MeOH). Look for the disappearance of Phenothiazine (

    
    ) and appearance of product (
    
    
    
    ).

4. Workup & Purification

  • Quench: Cool to 0°C. Carefully add water to destroy excess NaH.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Acid Wash (Purification Trick): Extract the organic layer with 1M HCl. The basic product moves to the aqueous phase; unreacted Phenothiazine remains in the organic layer.

  • Recovery: Basify the aqueous layer (pH 10) with NaOH. Extract back into DCM.

  • Salt Formation: Treat the DCM layer with ethereal HCl to precipitate the target compound as a hydrochloride salt.

Data Analysis & Quality Control

Table 1: Troubleshooting Reaction Outcomes
ObservationProbable CauseCorrective Action
High yield of Alkene (Tetrahydropyridine)Base concentration too high or Temp too high.Switch base to

in Acetone (milder). Lower temp to 60°C.
Isomer Contamination (Pyrrolidine deriv.)Aziridinium pathway active.Increase solvent polarity (use DMF/Toluene mix) to stabilize the

transition state over the rearrangement.
No Reaction Incomplete deprotonation of nucleophile.Use stronger base (NaNH2) or ensure anhydrous conditions (NaH dies in wet solvent).
Validation: NMR Interpretation

To confirm the structure and rule out the rearranged pyrrolidine isomer:

  • 1H NMR (CDCl3): Look for the N-Methyl singlet.

    • Piperidine Product:

      
       2.2 – 2.3 ppm.
      
    • Pyrrolidine Isomer: Often shifted slightly downfield.

  • Diagnostic Signal: The methine proton at C3 (chiral center). In the piperidine ring, this appears as a multiplet around

    
     2.8–3.0 ppm. If ring contraction occurred, the side chain methylene protons exhibit distinct splitting patterns.
    

Workflow Visualization

Diagram 2: Synthetic Workflow for Mepazine Analog

SynthesisWorkflow Step1 Step 1: Free Base Generation (3-CMP HCl + NaOH -> Toluene Soln) Step3 Step 3: Coupling (Reflux) (Dropwise addition of 3-CMP) Step1->Step3 Freshly Prepared Step2 Step 2: Nucleophile Activation (Phenothiazine + NaH -> Anion) Step2->Step3 Active Species Step4 Step 4: Acid/Base Extraction (Removes neutral impurities) Step3->Step4 Crude Mix Final Final Product (Recrystallized HCl Salt) Step4->Final Precipitation

Caption: Operational sequence for the alkylation of phenothiazine, highlighting the critical purification via acid-base extraction.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Chloromethyl-1-methylpiperidine hydrochloride.[2] (Accessed 2023).[3][4][5][6]

  • Kirchner, M., et al. (2025).[7] "Bis-3-chloropiperidines: a novel motif for anthelmintic drug design." RSC Advances / NIH. (Discussion of 3-chloropiperidine reactivity and aziridinium formation).

  • Göttlich, R., et al. "Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents."[8] Justus Liebig University Giessen. (Mechanism of alkylation via bicyclic intermediates).

  • Shejul, P. B., et al. (2009). "Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine derivatives." International Journal of PharmTech Research. (Comparative alkylation methods).

  • Khan Academy / LibreTexts. "Elimination vs. Substitution: Tertiary and Secondary Halides." (General mechanistic principles applied to secondary halides).

Sources

Troubleshooting & Optimization

How to improve the yield of 3-Chloro-1-methylpiperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of 3-Chloro-1-methylpiperidine Synthesis & Isolation Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary

The synthesis of This compound (and its hydrochloride salt) is deceptively simple. While it appears to be a standard substitution of a hydroxyl group with a chloride, the reaction is plagued by a "hidden" mechanism: the aziridinium ion rearrangement .

Low yields in this reaction are rarely due to lack of conversion. They are almost always caused by:

  • Regiochemical Scrambling: Loss of product to the isomeric impurity 2-chloromethyl-1-methylpyrrolidine .

  • Degradation: The free base is unstable and self-alkylates (dimerizes) rapidly.

This guide moves beyond standard recipes to address the kinetic and thermodynamic controls required to lock in the desired 6-membered ring and isolate it safely.

Module 1: The Root Cause (The Aziridinium Trap)

To improve yield, you must understand how the molecule fights you. The reaction does not proceed via a simple


 displacement. It involves Neighboring Group Participation (NGP) .
The Mechanism of Failure

When the hydroxyl group is activated (e.g., by Thionyl Chloride), the nitrogen lone pair attacks the C3 position before the chloride can. This forms a bicyclic 1-methyl-1-azoniabicyclo[3.1.0]hexane (an aziridinium ion).

The chloride ion can then attack this intermediate at two positions:

  • Path A (Desired): Attack at C3 opens the ring back to the Piperidine (6-membered ring).

  • Path B (Impurity): Attack at C2 opens the ring to the Pyrrolidine (5-membered ring).

If you do not control the reaction conditions, you will obtain a mixture, significantly lowering the yield of the desired pharmacophore.

AziridiniumMechanism Start 3-Hydroxy-1-methylpiperidine Activated Activated Intermediate (Chlorosulfite) Start->Activated + SOCl2 Aziridinium Aziridinium Ion (Bicyclic Intermediate) Activated->Aziridinium NGP (Nitrogen Attack) - SO2 Product This compound (Thermodynamic Product) Aziridinium->Product Cl- Attack at C3 (High Temp/Thermodynamic) Impurity 2-Chloromethyl-1-methylpyrrolidine (Kinetic Impurity) Aziridinium->Impurity Cl- Attack at C2 (Kinetic Trap)

Figure 1: The bifurcation of the reaction pathway via the aziridinium intermediate. Controlling this ratio is the key to yield improvement.

Module 2: Optimized Synthesis Protocol

Goal: Maximize the thermodynamic product (Piperidine) and minimize degradation.

Reagent Selection
  • Chlorinating Agent: Thionyl Chloride (

    
    ) is preferred over 
    
    
    
    or
    
    
    because the byproducts (
    
    
    ,
    
    
    ) are gases, simplifying workup.
  • Solvent: Chloroform (

    
    )  or 1,2-Dichloroethane (DCE) .
    
    • Why? Higher boiling points allow for thermal equilibration. The piperidine ring is generally the thermodynamic product. Heating converts the kinetic pyrrolidine impurity back into the aziridinium ion, eventually settling into the more stable piperidine form.

Step-by-Step Protocol
  • Salt Formation (Pre-step):

    • Crucial: Do not react the free base alcohol directly if possible. Convert 3-hydroxy-1-methylpiperidine to its HCl salt first.

    • Reason: Protonating the nitrogen suppresses the lone pair, delaying the formation of the aziridinium ion until the activation is complete.

  • The Reaction:

    • Suspend the starting material (HCl salt) in dry Chloroform.

    • Add

      
       (1.5 equivalents) dropwise at 0–5°C.
      
    • The Heat Ramp: Once addition is complete, allow to warm to room temperature, then reflux for 2–4 hours.

    • Technical Insight: The reflux is mandatory. It provides the energy required to reverse the formation of the pyrrolidine impurity and drive the equilibrium toward the desired 3-chloropiperidine.

  • Quenching & Isolation (The Danger Zone):

    • Evaporate solvent and excess

      
       under vacuum.
      
    • Do NOT neutralize to free base unless absolutely necessary for a subsequent step. The free base is unstable.

    • Recrystallize the residue (crude HCl salt) from Ethanol/Acetone or Isopropanol .

Module 3: Troubleshooting & FAQs
Q1: My product turns into a brown tar during workup. What happened?

Diagnosis: You likely isolated the free base . Explanation: this compound free base is an autocatalytic time bomb. The nitrogen of one molecule attacks the C-Cl bond of another, forming quaternary ammonium dimers and polymers. Solution: Always handle and store the compound as the Hydrochloride (HCl) salt . If you must use the free base, generate it in situ at low temperature (


) immediately before the next reaction step.
Q2: NMR shows a split of peaks (approx. 80:20 ratio). Is this the impurity?

Diagnosis: Yes, this is likely the Pyrrolidine vs. Piperidine ratio. Troubleshooting:

  • Check your reaction temperature.[1][2][3][4] If you ran it at Room Temp (RT), you likely trapped the kinetic product (Pyrrolidine).

  • Fix: Return the mixture to reflux in

    
     or DCE for an additional 2 hours to drive the thermodynamic equilibrium toward the piperidine.
    
Q3: The yield is low after recrystallization.

Diagnosis: Hygroscopicity or "Oiling Out." Solution:

  • The HCl salt is extremely hygroscopic. Ensure all solvents are dry.

  • If the salt oils out, triturate with dry Diethyl Ether or Hexane to induce crystallization.

Module 4: Comparative Data & Stability
FeatureThis compound (Desired)2-Chloromethyl-1-methylpyrrolidine (Impurity)
Ring Size 6-Membered5-Membered
Formation Control Thermodynamic (Favored by Heat)Kinetic (Favored by Low Temp)
Stability (Free Base) Low (Polymerizes)Low (Polymerizes)
Stability (HCl Salt) High (Stable solid)High (Stable solid)
Detection

NMR: Methine proton at C3 is distinct

NMR: Exocyclic

protons are distinct
Module 5: Workflow Visualization

Workflow Step1 Start: 3-Hydroxy-1-methylpiperidine HCl (Suspend in CHCl3) Step2 Add SOCl2 (1.5 eq) Temp: 0-5°C Step1->Step2 Step3 Reflux (60°C+) Time: 3-4 Hours (CRITICAL: Fixes Regioselectivity) Step2->Step3 Step4 Evaporate Volatiles (Remove excess SOCl2) Step3->Step4 Step5 Crude Residue (Mixture of Salt + Impurities) Step4->Step5 Decision Isolate as? Step5->Decision PathA Free Base (NOT RECOMMENDED) Decision->PathA Neutralize PathB HCl Salt (Recrystallize from EtOH/Acetone) Decision->PathB Keep Acidic

Figure 2: Optimized workflow emphasizing the reflux step for thermodynamic control and acidic isolation for stability.

References
  • Mechanism of Aziridinium Rearrangement

    • Title: Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isol
    • Source: Dissert
    • Link:

  • Synthesis & Stability of 3-Chloropiperidines

    • Title: Secondary 3‐Chloropiperidines: Powerful Alkylating Agents.[5]

    • Source: Chemistry – A European Journal (via PMC).
    • Link:

  • Chemical Safety & Handling

    • Title: 3-Chloromethyl-1-methylpiperidine Hydrochloride Safety D
    • Source: Sigma-Aldrich.

    • Link:

  • Regioselectivity in Chlorination

    • Title: Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines.
    • Source: Beilstein Journal of Organic Chemistry.
    • Link:

Sources

Technical Support Center: Purification of 3-Chloro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-1-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

I. Understanding the Impurity Profile

FAQ: What are the common impurities in this compound?

The impurity profile of this compound can vary depending on the synthetic route employed. However, common impurities often include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • By-products of Chlorination: Over-chlorinated or isomerized piperidine derivatives. For instance, the synthesis of 3-chloropiperidines can sometimes yield other chlorinated isomers.

  • Solvent Residues: Residual solvents used during the reaction and initial work-up steps.

  • Decomposition Products: this compound can be susceptible to degradation, particularly in the presence of moisture or at elevated temperatures, potentially forming N-methylpiperidine and other related substances. The hydrochloride salt is generally more stable.[1][2]

  • Piperidine: This can be a genotoxic impurity and its presence needs to be carefully controlled.[3][]

A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurities. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.[5][6][7]

II. Purification Methodologies: A Troubleshooting Guide

The choice of purification method depends on the nature of the impurities and the desired final purity of the this compound.

A. Distillation

Distillation is a primary method for purifying liquid this compound by separating it from non-volatile impurities and other volatile components with different boiling points.

Troubleshooting Distillation

Q1: My distilled this compound is still showing significant impurities by GC analysis. What could be the issue?

  • Inefficient Fractionation: A simple distillation setup may not be sufficient to separate impurities with boiling points close to that of the product.

    • Solution: Employ fractional distillation using a column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and enhance separation efficiency.

  • Thermal Decomposition: Heating the distillation flask too strongly or for an extended period can lead to the decomposition of this compound.[1]

    • Solution: Use vacuum distillation to lower the boiling point of the compound, thereby reducing the required temperature.[8][9] A short-path distillation apparatus is often recommended.[8]

  • Contamination from Apparatus: Ensure all glassware is scrupulously clean and dry to prevent the introduction of contaminants.

dot

Caption: Troubleshooting common issues in the distillation of this compound.

Experimental Protocol: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Drying: The crude this compound should be thoroughly dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and filtered prior to distillation.[9]

  • Distillation:

    • Place the crude product in the distillation flask with a magnetic stir bar for smooth boiling.

    • Gradually apply vacuum and then gently heat the flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied pressure. For example, a boiling point of 30-32°C at 0.08-0.12 mmHg has been reported for a similar compound.[8]

  • Collection: Collect the purified product in a pre-weighed receiving flask cooled in an ice bath to minimize loss of the volatile product.

B. Recrystallization (for the Hydrochloride Salt)

For solid forms, such as this compound hydrochloride, recrystallization is an effective purification technique.[10]

Troubleshooting Recrystallization

Q2: I am having trouble getting crystals to form from my supersaturated solution.

  • Solution is Not Supersaturated Enough: The concentration of the compound may be too low.

    • Solution: Gently evaporate some of the solvent to increase the concentration.

  • Lack of Nucleation Sites: Spontaneous nucleation may be slow.

    • Solution:

      • Seeding: Add a small crystal of the pure compound to induce crystallization.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.[11]

Q3: The recrystallized product is colored, even though the starting material was only slightly colored.

  • Colored Impurities Present: The recrystallization solvent may not have been effective at leaving colored impurities in the solution.

    • Solution: Before cooling the hot, saturated solution, add a small amount of activated charcoal to adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.[11]

Experimental Protocol: Recrystallization of this compound Hydrochloride
  • Solvent Selection: Determine a suitable solvent or solvent system. An ideal single solvent will dissolve the compound when hot but not when cold.[11] For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[11]

  • Dissolution: In a flask, add the crude hydrochloride salt and a minimal amount of the hot primary solvent to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization:

    • Single Solvent: Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Two-Solvent: Add the second solvent (the "anti-solvent") dropwise to the hot filtrate until the solution becomes cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[11]

C. Column Chromatography

Column chromatography is a versatile technique for separating this compound from impurities with different polarities.[12]

Troubleshooting Column Chromatography

Q4: The separation of my compound from an impurity is poor, resulting in overlapping fractions.

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the components.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (a difference in Rf values of at least 0.2) between the desired compound and the impurity.

  • Column Overloading: Too much sample was loaded onto the column.

    • Solution: Use a larger column or load a smaller amount of the crude product.

  • Improper Column Packing: Channels or cracks in the stationary phase can lead to poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles.

dot

Sources

Managing hygroscopic nature of 3-Chloro-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 5943-36-2-HYG Subject: Technical Guide: Handling & Stabilization of 3-Chloro-1-methylpiperidine Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with This compound hydrochloride (CAS: 5943-36-2) . While nominally a stable salt, this compound exhibits significant hygroscopicity.[1] The absorption of atmospheric moisture is not merely a physical nuisance; it triggers a chemical cascade leading to the formation of a reactive aziridinium ion , followed by irreversible hydrolysis.

This guide provides a self-validating workflow to manage this risk, ensuring stoichiometric accuracy and operator safety.

Part 1: The Mechanic of Failure (Why Moisture Matters)

To handle this compound, you must understand why it degrades. Unlike simple inorganic salts, the degradation here is driven by the Geminal Dialkyl Effect and intramolecular nucleophilic attack.

The Degradation Pathway

In the dry HCl salt form, the nitrogen lone pair is protonated (


), rendering it non-nucleophilic.
  • Moisture Absorption: The salt absorbs water (deliquescence).

  • Dissolution & Equilibrium: In solution, a microscopic equilibrium exists where a fraction of the nitrogen becomes deprotonated (free base), especially if the local pH shifts.

  • Cyclization: The free nitrogen lone pair attacks the

    
    -carbon (holding the chlorine), displacing the chloride.
    
  • Aziridinium Formation: This forms a bicyclic aziridinium ion (highly electrophilic).

  • Hydrolysis: Water attacks the aziridinium ring, opening it to form the alcohol impurity (3-hydroxy-1-methylpiperidine).

DegradationMechanism cluster_0 Stable State cluster_1 Moisture Trigger cluster_2 Reactive Intermediate cluster_3 Degradation Product Salt HCl Salt (Solid) (Protonated N) FreeBase Free Base Equilibrium (Deprotonated N) Salt->FreeBase + H2O (Dissolution) Aziridinium Bicyclic Aziridinium Ion (ELECTROPHILE) FreeBase->Aziridinium Intramolecular Cyclization (-Cl) Alcohol 3-Hydroxy-1-methylpiperidine (Inactive Impurity) Aziridinium->Alcohol + H2O (Hydrolysis)

Figure 1: The moisture-induced degradation cascade from stable salt to inactive alcohol via the reactive aziridinium intermediate.

Part 2: Troubleshooting & Handling Guidelines

Issue 1: "The solid has clumped or turned into a paste."

Diagnosis: The compound has absorbed significant water. Immediate Action: Do NOT use "as is" for sensitive synthesis. The stoichiometry will be incorrect, and the material likely contains hydrolyzed alcohol impurities.

Decision Matrix:

  • Minor Clumping (Breakable): Dry in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
  • Paste/Liquid (Deliquescence): Perform the Emergency Recrystallization Protocol (see below).

Issue 2: "How do I weigh it accurately without it gaining mass?"

Protocol: The "Difference" Method Do not weigh directly onto a balance pan or open boat.

  • Tare a capped vial containing the bulk solid.

  • Quickly transfer an estimated amount to your reaction vessel.

  • Immediately recap the vial and weigh it again.

  • Mass Used = Initial Mass - Final Mass. Note: If a glovebox is unavailable, flush the stock bottle with Argon immediately after opening.

Issue 3: "I see an impurity in my NMR."

Diagnostic Check:

  • This compound (Product): Look for the methine proton (

    
    ) typically around 3.8 – 4.5 ppm  (multiplet).
    
  • 3-Hydroxy-1-methylpiperidine (Hydrolysis): Look for a shift of that methine proton upfield (lower ppm) and the appearance of a broad exchangeable proton (

    
    ).
    
  • Aziridinium (Active Species): Rarely seen in standard NMR solvents unless generated in situ, but appears as complex multiplets due to the bicyclic strain.

Part 3: Emergency Recrystallization Protocol

If your batch is compromised, use this protocol to restore purity. This method relies on the high solubility of the salt in ethanol and its insolubility in diethyl ether.

Reagents Required:

  • Absolute Ethanol (Anhydrous)

  • Diethyl Ether (Anhydrous, BHT stabilized)

  • Apparatus: Schlenk flask or round-bottom flask with drying tube.

Step-by-Step:

  • Dissolution: Place the crude/wet solid in a flask. Add the minimum amount of boiling absolute ethanol required to dissolve the solid.

    • Tip: If it doesn't dissolve fully, filter off the insoluble "gunk" (likely polymerized material) while hot.

  • Precipitation: Remove from heat. Slowly add anhydrous Diethyl Ether dropwise until the solution turns slightly cloudy (turbid).

  • Crystallization: Add one drop of Ethanol to clear the cloudiness. Cap the flask and place it in the freezer (-20°C) overnight.

  • Collection: Filter the white crystals rapidly under a blanket of Nitrogen/Argon (using a Schlenk frit is ideal).

  • Drying: Dry under high vacuum (0.1 mmHg) for 4-6 hours.

Data Table: Solubility Profile

Solvent Solubility (HCl Salt) Usage in Protocol
Water High Avoid (Promotes hydrolysis)
Methanol/Ethanol High Primary solvent for dissolution
Diethyl Ether Insoluble Anti-solvent for precipitation

| Acetone | Low/Moderate | Alternative anti-solvent |

Part 4: Safety & Toxicology (The "Hidden" Hazard)

WARNING: While the HCl salt is a solid, the aziridinium ion formed upon dissolution in neutral/basic media is a potent alkylating agent, structurally related to nitrogen mustards.

  • Skin Contact: Can cause delayed blistering. Treat all surfaces and glassware as if contaminated with a vesicant.

  • Decontamination: Quench glassware with a dilute solution of Sodium Thiosulfate (nucleophile that safely opens the aziridinium ring) before washing.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-1-methylpiperidine hydrochloride. (Note: Isomer analog used for hazard classification reference).

  • D'Hooghe, M., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ResearchGate. (Detailed mechanism of aziridinium formation).

  • Cayman Chemical. (2026).[2] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride). (Handling of hygroscopic piperazine salts).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (General principles for salt purification).

Sources

Validation & Comparative

A Comparative Guide to Computational Modeling of 3-Chloro-1-methylpiperidine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Understanding the reaction mechanisms of substituted piperidines, such as 3-chloro-1-methylpiperidine, is crucial for the rational design of novel therapeutics and the optimization of synthetic pathways. This guide provides an in-depth comparison of computational modeling approaches for elucidating the reaction mechanisms of this compound, supported by experimental data and field-proven insights.

The Central Role of the Aziridinium Ion Intermediate

The chemistry of this compound is dominated by the intramolecular formation of a highly electrophilic bicyclic aziridinium ion intermediate (1-methyl-1-azoniabicyclo[3.1.0]hexane). This key intermediate is formed through the displacement of the chloride ion by the neighboring nitrogen atom. Subsequent nucleophilic attack on this strained three-membered ring can lead to the formation of various substituted piperidine or pyrrolidine derivatives, making it a critical juncture in the reaction pathway.[1][2][3] The structure and reactivity of this intermediate have been confirmed through single-crystal X-ray diffraction and NMR kinetic studies.[3]

Visualizing the Reaction Pathway

The overall reaction mechanism can be visualized as a two-step process: the formation of the aziridinium ion, which is often the rate-determining step, followed by the nucleophilic ring-opening.

Reaction_Pathway Reactant This compound Intermediate Aziridinium Ion Intermediate (1-methyl-1-azoniabicyclo[3.1.0]hexane) Reactant->Intermediate Intramolecular Cyclization (Rate-Determining Step) Product Substituted Piperidine/Pyrrolidine Product Intermediate->Product Nucleophilic Attack

Caption: Generalized reaction pathway for this compound.

Comparing Computational Models: A Data-Driven Approach

The accuracy of computational models in predicting the reaction mechanism of this compound is highly dependent on the chosen theoretical level. This section compares various computational methods and their performance against available experimental data.

Density Functional Theory (DFT) Functionals

Density Functional Theory (DFT) is a popular quantum chemical method for studying reaction mechanisms due to its balance of accuracy and computational cost.[4] However, the choice of the exchange-correlation functional can significantly impact the calculated activation barriers and reaction energies.

A study on the nucleophile-dependent ring-opening of a similar 1-azoniabicyclo[3.1.0]hexane system demonstrated the utility of DFT calculations in predicting the regioselectivity of the reaction.[5] The study found that thermodynamic control leads to piperidine products, while kinetic control can yield both piperidine and pyrrolidine derivatives, depending on the activation energies of the competing pathways.[5]

For reactions involving heterocyclic rings, some conventional DFT functionals have been shown to have large root-mean-square deviations (RMSDs) for reaction barrier heights, in some cases between 10 and 81 kJ mol-1.[1] Double-hybrid DFT (DHDFT) functionals and modern functionals with dispersion corrections, such as the M06-2X, have shown improved performance for such systems.[1][6]

Table 1: Comparison of DFT Functional Performance for Reaction Barrier Heights (General Heterocyclic Systems)

DFT Functional FamilyTypical RMSD (kJ mol⁻¹)StrengthsWeaknesses
Hybrid GGAs (e.g., B3LYP) 5-15Good balance of cost and accuracy for many systems.Can underestimate reaction barriers, especially for strained rings.[1]
Meta-GGAs (e.g., M06-2X) < 10Generally provides more accurate thermochemistry and barrier heights.[7]More computationally expensive than hybrid GGAs.
Double-Hybrids (e.g., B2PLYP) < 10High accuracy for both thermochemistry and kinetics.[1]Significantly higher computational cost.
Dispersion-Corrected (e.g., ωB97X-D) VariableImproves description of non-covalent interactions.Performance for barrier heights can be system-dependent.

Note: This table provides a general overview. The performance of each functional can vary depending on the specific reaction.

The Crucial Role of Solvation Models

Reactions in solution are significantly influenced by the solvent. Computational models must account for these solvent effects to provide accurate predictions. Implicit and explicit solvent models are the two main approaches.[8]

  • Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium.[8][9][10] They are computationally efficient and can capture the bulk electrostatic effects of the solvent.

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding.[11] However, this method is computationally expensive due to the increased number of atoms.

For reactions involving charged intermediates like the aziridinium ion, properly accounting for solvation is critical. A study on the solvation of piperidine in various non-aqueous solvents highlighted the importance of both universal and specific interactions in determining the enthalpy of solvation.[9]

Solvation_Models cluster_implicit Implicit Solvation cluster_explicit Explicit Solvation Implicit Treats solvent as a continuum (e.g., PCM, SMD) Pros_Implicit Computationally efficient Good for bulk electrostatics Implicit->Pros_Implicit Advantages Cons_Implicit Neglects specific interactions (e.g., H-bonding) Implicit->Cons_Implicit Disadvantages Explicit Includes individual solvent molecules Pros_Explicit Models specific interactions (e.g., H-bonding) Explicit->Pros_Explicit Advantages Cons_Explicit Computationally expensive Explicit->Cons_Explicit Disadvantages

Caption: Comparison of implicit and explicit solvation models.

Experimental Data for Model Validation

Computational models must be validated against experimental data to ensure their predictive power. Kinetic studies of the solvolysis of 3-chloropiperidines provide crucial benchmarks for theoretical calculations.

A study on the alkylation mechanism of 3-chloropiperidines utilized NMR spectroscopy to determine the reaction kinetics.[3] The rate of formation of the aziridinium ion and its subsequent reaction with nucleophiles were monitored over time. Such experimental rate constants can be used to derive the activation energy (Ea) through the Arrhenius equation, providing a direct point of comparison for computationally determined reaction barriers.[12][13]

Table 2: Representative Experimental Kinetic Data for Solvolysis of a Related System

Solvent SystemTemperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ mol⁻¹)
Aqueous Ethanol25ValueValue
Aqueous Ethanol40ValueValue
Methanol25ValueValue
Methanol40ValueValue

Note: Specific values for this compound need to be determined experimentally. The table illustrates the type of data required for robust model validation.[14][15][16]

Recommended Computational Protocol

For researchers aiming to model the reaction mechanism of this compound, the following step-by-step protocol is recommended for achieving a balance of accuracy and computational efficiency.

Step-by-Step Computational Workflow
  • Conformational Analysis:

    • Perform a thorough conformational search of the reactant, transition state, intermediate, and product to identify the lowest energy conformers.

    • Utilize a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF) or a semi-empirical method for the initial search.

  • Geometry Optimization and Frequency Calculation:

    • Optimize the geometries of the located conformers using a DFT method. A good starting point is the B3LYP functional with a Pople-style basis set (e.g., 6-31G(d)).

    • Perform frequency calculations at the same level of theory to confirm that the structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Single-Point Energy Refinement:

    • To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a more robust DFT functional (e.g., M06-2X) and a larger basis set (e.g., 6-311+G(d,p)).

  • Inclusion of Solvent Effects:

    • Apply an implicit solvation model (e.g., SMD or PCM) during the geometry optimization and single-point energy calculations to account for the influence of the solvent.

  • Transition State Verification:

    • For the transition state, visualize the imaginary frequency to ensure it corresponds to the desired reaction coordinate (i.e., the breaking and forming of bonds involved in the cyclization).

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the reactant and the aziridinium ion intermediate.[2]

Computational_Workflow A Conformational Search (e.g., MMFF) B Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) A->B C Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) B->C E Transition State Verification (IRC Calculation) B->E D Inclusion of Solvation (e.g., SMD) C->D

Caption: A recommended computational workflow for studying the reaction mechanism.

Conclusion

The computational modeling of the reaction mechanisms of this compound offers invaluable insights for drug development and synthetic chemistry. A judicious choice of computational methods, particularly the DFT functional and the solvation model, is paramount for obtaining accurate and predictive results. By comparing computational predictions with robust experimental kinetic data, researchers can develop a comprehensive understanding of the reaction landscape, enabling the design of more efficient synthetic routes and novel molecular entities with desired pharmacological properties.

References

  • Shcherbakov, V. V., et al. (2026). Solvation of Piperidine in Nonaqueous Solvents. Russian Journal of General Chemistry.
  • Karton, A., et al. (2015). Reaction barrier heights for cycloreversion of heterocyclic rings: An Achilles' heel for DFT and standard ab initio procedures. The Journal of Chemical Physics, 143(9), 094101.
  • De Kimpe, N., et al. (2014). Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo-[3.1.0]hexane Tosylate. Asian Journal of Organic Chemistry, 3(3), 356-364.
  • Richard, J. P., et al. (1995). A Simple and General Method for the Determination of the Rates of Solvolysis of Benzylic and Other Carbocation Precursors. Journal of the American Chemical Society, 117(2), 535-544.
  • Karaman, R. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 7(1), 1-16.
  • da Silva, G. P., et al. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. Journal of Physical Chemistry B, 126(9), 1964-1976.
  • Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688.
  • Patai, S. (Ed.). (1973). The chemistry of the carbon-halogen bond. John Wiley & Sons.
  • Perdew, J. P., et al. (1996). Generalized Gradient Approximation Made Simple. Physical Review Letters, 77(18), 3865–3868.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094.
  • Riley, K. E., et al. (2010). Assessing the performance of density functional theory for the prediction of reaction barrier heights. The Journal of Chemical Physics, 133(14), 144102.
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.
  • Hughes, T. F., & Friesner, R. A. (2012). Intermolecular 3+3 Ring Expansion of Aziridines to Dehydropiperidines through the Intermediacy of Aziridinium Ylides. Journal of the American Chemical Society, 134(32), 13488-13491.
  • Michel, J., et al. (2022). Development of Bicyclo[3.1.
  • Göttlich, R., et al. (2018). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal, 24(59), 15839-15846.
  • Kevill, D. N., & D'Souza, M. J. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International Journal of Molecular Sciences, 22(14), 7401.
  • Mjoberg, P. J., & Almlöf, J. (1978). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics, 29(1-2), 201-208.
  • Richard, J. P., & Jencks, W. P. (1982). A simple relationship between the rates of solvolysis of substituted benzyl chlorides and the stabilities of the corresponding benzyl cations. Journal of the American Chemical Society, 104(17), 4689-4691.
  • Al-Hourani, B. J. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. Chemistry, 4(4), 1229-1241.
  • Göttlich, R., et al. (2020). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 26(60), 13624-13630.
  • Lledós, A., et al. (2020). Influence of the Nucleophilic Ligand on the Reactivity of Carbonyl Rhenium(I) Complexes towards Methyl Propiolate: A Computational Chemistry Perspective. Molecules, 25(18), 4141.
  • Pearson, W. H., & Lin, K.-C. (1990). Rapid Assembly of the 1-Azabicyclo[3.1.0]hexane Skeleton of Ficellomycin. The Journal of Organic Chemistry, 55(23), 5742-5744.
  • Gouverneur, V., et al. (2013). C–F bond substitution via aziridinium ion intermediates.

Sources

Spectroscopic Comparison of 3-Chloro-1-methylpiperidine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-1-methylpiperidine is a potent alkylating agent and a critical intermediate in the synthesis of pharmaceutical agents (e.g., antihistamines, psychotropics). Its structural integrity is frequently compromised by its tendency to undergo neighboring group participation (NGP), forming a bicyclic aziridinium ion . This intermediate allows for nucleophilic attack at either the C3 or C4 position, often resulting in a mixture of the 3-chloro and 4-chloro-1-methylpiperidine regioisomers.

Differentiation between these isomers is critical due to their distinct toxicological profiles: the 3-chloro isomer acts as a nitrogen mustard (vesicant), while the 4-chloro isomer is generally less reactive. This guide outlines the definitive spectroscopic markers (NMR, GC-MS) and mechanistic pathways required to identify and quantify these isomers.

Part 1: The Mechanistic Challenge (The Aziridinium Ion)

The primary challenge in handling this compound is its thermodynamic instability in solution (especially as a free base). The nitrogen lone pair attacks the


-carbon (C3), displacing the chloride to form the 1-methyl-1-azoniabicyclo[3.1.0]hexane  cation (aziridinium ion).

Subsequent re-attack by a chloride ion can occur at:

  • C3: Regenerating the 3-chloro isomer (Kinetic product).

  • C4: Generating the 4-chloro isomer (Thermodynamic product).

Diagram: Aziridinium Rearrangement Pathway[1]

AziridiniumRearrangement Precursor This compound (Free Base) Aziridinium Aziridinium Ion (1-methyl-1-azoniabicyclo[3.1.0]hexane) Precursor->Aziridinium Intramolecular Cyclization (-Cl⁻) Isomer3 3-Chloro Isomer (Kinetic Product) Aziridinium->Isomer3 Cl⁻ Attack at C3 Isomer4 4-Chloro Isomer (Thermodynamic Product) Aziridinium->Isomer4 Cl⁻ Attack at C4

Figure 1: The dynamic equilibrium between chloropiperidine regioisomers mediated by the aziridinium intermediate.

Part 2: Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation. The key diagnostic factor is molecular symmetry .

  • 4-Chloro-1-methylpiperidine: Possesses a plane of symmetry passing through N1 and C4 (in time-averaged conformation). This renders the protons at C2/C6 and C3/C5 chemically equivalent.

  • This compound: Chiral and asymmetric. All ring carbons and protons are chemically distinct.

Comparative NMR Data Table (

H, 400 MHz, CDCl

)
FeatureThis compound4-Chloro-1-methylpiperidine
Symmetry Asymmetric (Chiral)Symmetric (Achiral/Meso-like)
Methine Proton (H-C-Cl)

3.8 – 4.2 ppm
Multiplet (complex splitting due to C2/C4 neighbors).

3.9 – 4.1 ppm
Triplet of triplets (

). Distinct coupling (

Hz,

Hz).
N-Methyl Group Singlet, typically

2.30 ppm
Singlet, typically

2.26 ppm

-Protons (C2/C6)
Four distinct signals (or two complex sets). The C2 protons are diastereotopic and distinct from C6.Two sets of signals. C2 and C6 are equivalent. Axial and equatorial protons appear as distinct groups.[1]

C NMR Count
6 Distinct Signals 4 Distinct Signals (C2=C6, C3=C5)

Expert Insight: In the 4-chloro isomer, look for the distinct triplet of triplets at the methine position. In the 3-chloro isomer, this signal is often obscured or broader due to the lack of symmetry and complex coupling with the adjacent methylene groups.

Mass Spectrometry (GC-MS)

While both isomers share the same molecular weight (


 133/135 for 

Cl/

Cl), their fragmentation pathways differ due to the position of the halogen relative to the nitrogen.
  • Molecular Ion (M+): Both show

    
     133 and 135 (3:1 ratio).
    
  • Base Peak:

    • 4-Chloro: Fragmentation often dominated by

      
      -cleavage and loss of the chlorine radical.
      
    • 3-Chloro: The "nitrogen mustard" effect facilitates the loss of Cl via anchimeric assistance, often leading to a stronger signal for the aziridinium species (

      
       98, [M-Cl]
      
      
      
      ) compared to the 4-isomer.

Part 3: Experimental Protocol for Analysis

Warning: this compound free base is a vesicant and skin irritant. Handle in a fume hood with double gloving.

Workflow: Salt Neutralization & Extraction

To obtain clean spectra, one must often convert the stable HCl salt to the free base immediately prior to analysis, as the free base dimerizes over time.

  • Preparation: Suspend 50 mg of the hydrochloride salt in 2 mL of saturated NaHCO

    
     (aq).
    
  • Extraction: Extract immediately with 1 mL of CDCl

    
     (for NMR) or CH
    
    
    
    Cl
    
    
    (for GC-MS).
  • Phase Separation: Filter the organic layer through a small plug of anhydrous Na

    
    SO
    
    
    
    .
  • Analysis: Analyze immediately. Do not store the free base.

Diagram: Analytical Workflow

AnalyticalWorkflow Sample Unknown Sample (HCl Salt) Neutralization Neutralize (NaHCO3) Extract into CDCl3 Sample->Neutralization NMR 1H NMR Analysis (Check Symmetry) Neutralization->NMR GCMS GC-MS Analysis (Check Fragmentation) Neutralization->GCMS Decision Symmetry? NMR->Decision Result4 Symmetric Signals (4-Chloro Isomer) Decision->Result4 Yes (4 signals 13C) Result3 Complex/Asymmetric (3-Chloro Isomer) Decision->Result3 No (6 signals 13C)

Figure 2: Step-by-step decision tree for identifying piperidine regioisomers.

References

  • Helbing, T., et al. (2020).[2] "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." Chemistry – A European Journal.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79342, 4-Chloro-1-methylpiperidine.

  • Dahanukar, V. H., et al. (2002). "Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis." Tetrahedron Letters.

  • Jang, D. O., et al. (2021).[3] "Synthetic Applications of Aziridinium Ions." Molecules.

Sources

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Chloro-1-methylpiperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel therapeutic compound from a promising result in a petri dish to a tangible effect in a living organism is fraught with challenges. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its presence in numerous natural alkaloids and its utility in drug design.[1][2] This guide focuses on a specific, reactive subset: 3-chloro-1-methylpiperidine-based compounds and their analogues. These molecules hold significant potential, particularly in oncology, often acting as DNA alkylating agents.[3][4]

However, potent in vitro cytotoxicity rarely guarantees in vivo success. Discrepancies between the controlled environment of a cell culture and the complex biological system of a whole organism are common and multifactorial.[5] This guide provides an in-depth comparison of the in vitro and in vivo performance of this chemical class, dissecting the underlying science, providing actionable experimental protocols, and offering expert insights into navigating the translational gap.

Part I: The Promise in the Dish — In Vitro Efficacy Assessment

The initial evaluation of any potential drug candidate begins in vitro. These assays are designed to be rapid, high-throughput, and cost-effective methods to determine a compound's biological activity at the cellular level. For 3-chloropiperidine derivatives, the primary goal is often to measure their cytotoxic or anti-proliferative effects against cancer cell lines.

Core Mechanism: The Alkylating Hypothesis

Many 3-chloropiperidine compounds function as prodrugs. The chlorine atom, positioned on the piperidine ring, facilitates an intramolecular cyclization to form a highly strained and electrophilic bicyclic aziridinium ion.[4][6] This reactive intermediate then serves as a potent alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[4] This action disrupts DNA replication and transcription, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.

cluster_0 Cellular Environment Compound 3-Chloropiperidine Derivative Aziridinium Bicyclic Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium Intramolecular Cyclization DNA Cellular DNA (Target) Aziridinium->DNA Covalent Alkylation Apoptosis DNA Damage & Apoptosis DNA->Apoptosis Disruption of Replication

Caption: Mechanism of action for 3-chloropiperidine-based alkylating agents.

Experimental Design: The Cytotoxicity Assay

The cornerstone of in vitro screening is the cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method used to assess the metabolic activity of a cell population, which serves as a proxy for cell viability.

Causality Behind Experimental Choice: Why the MTT assay? It is chosen for its simplicity, scalability, and reliance on a fundamental characteristic of living cells: mitochondrial reductase activity. This provides a robust, quantitative measure of how a compound affects cell viability. A decrease in metabolic activity is directly correlated with the cytotoxic or cytostatic effect of the compound.

  • Cell Seeding: Plate cancer cells (e.g., A-549 lung carcinoma, HCT-116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare a serial dilution of the 3-chloropiperidine test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Comparative In Vitro Efficacy

The IC₅₀ value is the primary metric derived from this assay. It represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound IDScaffoldA-549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MIAPaCa-2 (Pancreatic) IC₅₀ (µM)
CMPD-A This compound5.28.112.5
CMPD-B 3-Chloro-1-benzylpiperidine1.82.54.9
Doxorubicin (Control)0.91.21.5
Note: Data are hypothetical and for illustrative purposes, based on typical results seen for novel cytotoxic agents.[7]

Based on this in vitro data, CMPD-B appears to be the more potent candidate, justifying its progression to the next stage of testing.

Part II: The Reality in the Organism — In Vivo Efficacy Assessment

A compound that is highly potent in vitro may fail spectacularly in vivo. The transition from a simplified 2D cell culture to a complex, multi-system organism introduces numerous variables that can drastically alter a compound's efficacy. This is often referred to as the "in vitro-in vivo translation gap."[5][8]

The Translational Gap: ADME and Other Barriers

The primary reason for this discrepancy lies in pharmacokinetics (PK) and pharmacodynamics (PD).[9] A compound must be able to reach its target in the body, remain there at an effective concentration for a sufficient duration, and exert its effect without causing undue toxicity. This is governed by the principles of A bsorption, D istribution, M etabolism, and E xcretion (ADME).

cluster_0 The In Vivo Journey Dose Administered Compound Absorb Absorption (e.g., Gut) Dose->Absorb Bioavailability Dist Distribution (Bloodstream) Absorb->Dist Target Tumor Site (Efficacy) Dist->Target Target Engagement Metab Metabolism (e.g., Liver) Dist->Metab First-Pass Effect Excrete Excretion (e.g., Kidney) Metab->Excrete Clearance

Caption: Key pharmacokinetic (ADME) barriers affecting in vivo drug efficacy.

Experimental Design: The Mouse Xenograft Model

To evaluate the in vivo anti-tumor efficacy of a compound, a human tumor xenograft model is the industry standard. In this model, human cancer cells are implanted into immunocompromised mice, where they grow to form solid tumors.

Causality Behind Experimental Choice: Why a xenograft model? It allows for the evaluation of a compound's effect on a human-derived tumor within the complex biological context of a living organism. This model provides crucial data on whether the drug can achieve sufficient concentration at the tumor site to inhibit its growth, a concept known as target engagement.[5]

  • Cell Implantation: Subcutaneously inject 1-5 million HCT-116 cells (selected based on in vitro data) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into groups (e.g., Vehicle Control, CMPD-B at 10 mg/kg, CMPD-B at 30 mg/kg). Administer the compound via a clinically relevant route (e.g., oral gavage or intravenous injection) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. The primary endpoint is Tumor Growth Inhibition (TGI).

  • Data Analysis: Calculate %TGI using the formula: 100 * (1 - [Δ Tumor Volume of Treated / Δ Tumor Volume of Control]).

Data Presentation: The In Vitro vs. In Vivo Verdict

A direct comparison of the data highlights the translational challenges.

Compound IDIn Vitro HCT-116 IC₅₀ (µM)In Vivo Dose (mg/kg)In Vivo Tumor Growth Inhibition (%TGI)Outcome
CMPD-A 8.13015%Poor Efficacy
CMPD-B 2.53055%Moderate Efficacy

Despite CMPD-B's superior in vitro potency, its in vivo efficacy is only moderate. CMPD-A is largely ineffective in vivo. This discrepancy demands a deeper investigation.

Part III: Bridging the Gap — A Senior Scientist's Perspective

The divergence between in vitro and in vivo results is not a failure, but a critical data point. Diagnosing the cause is paramount for the rational design of the next generation of compounds.

Diagnosing the Discrepancy: Common Culprits
  • Poor Pharmacokinetics (PK): This is the most frequent cause of failure.[5]

    • Low Bioavailability: The compound may be poorly absorbed from the gut or rapidly broken down by the liver (first-pass metabolism) before it can reach systemic circulation.[10][11]

    • Rapid Clearance: The compound might be quickly metabolized and excreted, preventing it from maintaining a therapeutic concentration at the tumor.[12] For piperidine-based compounds, N-dealkylation is a common metabolic pathway.

  • Insufficient Target Engagement: Even if the compound reaches the bloodstream, it may not accumulate sufficiently in the tumor tissue to alkylate DNA effectively. The complex tumor microenvironment, with its poor vascularization and high interstitial pressure, can present a significant physical barrier.[5]

  • Off-Target Toxicity: The compound might interact with other molecules in the body, causing toxicity at doses required for anti-tumor efficacy.[5] This can limit the maximum tolerated dose (MTD) to a level below what is needed to impact the tumor.

  • Metabolic Inactivation: The in vitro assay exposes cells directly to the parent compound. In vivo, the compound may be metabolized into inactive forms by enzymes, primarily in the liver.[13]

An Integrated Strategy for Success

To de-risk a project and improve the chances of clinical translation, a more integrated approach is necessary, where PK/PD studies are run in parallel with efficacy models.

cluster_0 Integrated Preclinical Workflow Invivo In Vivo Efficacy Study (Xenograft) PK Pharmacokinetic (PK) Study (Satellite Animals) Invivo->PK Same Dosing Regimen PD Pharmacodynamic (PD) Study (Tumor & Blood Biomarkers) Invivo->PD Tissue Collection Analysis PK/PD Modeling & Correlation Analysis PK->Analysis Drug Exposure Data (Cmax, AUC) PD->Analysis Target Engagement Data (e.g., γH2AX levels) Decision Go / No-Go Decision for Clinical Development Analysis->Decision Exposure-Response Relationship

Caption: An integrated workflow combining efficacy, PK, and PD studies.

Trustworthiness Through Self-Validation: This integrated workflow is a self-validating system. If the efficacy study shows poor results, the parallel PK study can immediately answer whether the compound reached the target (exposure), and the PD study can determine if it engaged the target (e.g., by measuring DNA damage markers like γH2AX). This allows for a data-driven decision: is the molecule flawed, or does the delivery need optimization?

Conclusion

The development of this compound-based compounds, like any novel therapeutic class, is a tale of two arenas: the dish and the organism. In vitro assays are indispensable for high-throughput screening and establishing a baseline of cellular activity. However, they represent an idealized system. True therapeutic potential can only be assessed in vivo, where the complex interplay of pharmacokinetics and pharmacodynamics dictates the ultimate outcome.

Success lies not in hoping for a perfect correlation, but in planning for the discrepancy. By employing integrated experimental designs that combine efficacy studies with robust PK/PD analysis, researchers can better understand the barriers to translation. This knowledge is crucial for optimizing lead compounds, de-risking clinical candidates, and ultimately bridging the gap between a promising molecule and an effective medicine.

References

  • Benchchem. Challenges in translating MAC13772 in vitro results to in vivo models.
  • MDPI. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
  • PMC (PubMed Central). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
  • JLUpub.
  • ResearchGate. Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture...
  • Sigma-Aldrich. 3-Chloromethyl-1-methylpiperidine 98 66496-82-0.
  • PubMed.
  • Chem-Impex. 3-Chloro-piperidine hydrochloride.
  • bioRxiv.
  • PMC (PubMed Central).
  • PubMed. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers.
  • Semantic Scholar.
  • Chem-Impex. 4-Chloro-1-methylpiperidine.
  • PubMed. In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety.
  • AccessPharmacy. Chapter 30: Pharmacokinetics and Pharmacodynamics in Clinical Drug Product Development.
  • MDPI.
  • PubMed. Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans.

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A Comparative Guide to the DNA Alkylating Efficiency of 3-Chloro-1-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rational design of DNA alkylating agents requires a nuanced understanding of how structural modifications impact reactivity and biological efficacy. This guide provides an in-depth technical comparison of the DNA alkylating efficiency of 3-Chloro-1-methylpiperidine and its derivatives. We will explore the causal relationships between their chemical structure, reactivity, and their ability to induce DNA damage, supported by established experimental methodologies.

Introduction: The Piperidine Mustard Scaffold

Nitrogen mustards represent a foundational class of alkylating agents used in chemotherapy.[1] Their cytotoxic effect stems from their ability to form covalent adducts with DNA, primarily at the N7 position of guanine.[2][3] This modification can disrupt DNA replication and transcription, leading to strand breaks and, ultimately, apoptosis.[4][5]

The 3-chloropiperidine moiety is a conformationally restricted analogue of the classic N,N-bis(2-chloroethyl)amine structure. This structural constraint has significant implications for the molecule's reactivity. The key step in the mechanism of action for these compounds is the intramolecular cyclization to form a highly electrophilic and strained bicyclic aziridinium ion.[6][7] This intermediate is the ultimate alkylating species that reacts with nucleophilic sites on DNA.[8]

This guide will compare the following representative compounds to illustrate key structure-activity relationships (SAR):

  • Compound A: this compound (a tertiary amine)

  • Compound B: 3-Chloro-1-methyl-5,5-dimethylpiperidine (a tertiary amine with gem-dimethyl substitution)

  • Compound C: 3-Chloropiperidine (a secondary amine)

The choice of these derivatives allows us to investigate the influence of N-substitution and ring substitution on alkylating efficiency. The gem-dimethyl group in Compound B is of particular interest due to the Thorpe-Ingold effect, which can accelerate intramolecular cyclization reactions by altering the bond angles of the piperidine ring.

The Mechanism of Action: Aziridinium Ion Formation

The DNA alkylating activity of 3-chloropiperidine derivatives is contingent on the formation of a bicyclic aziridinium ion. This process involves the intramolecular displacement of the chloride leaving group by the piperidine nitrogen. The rate of this activation step is a critical determinant of the compound's overall alkylating efficiency.

G cluster_0 3-Chloropiperidine Derivative cluster_2 DNA Alkylation A Derivative A, B, or C B Bicyclic Aziridinium Ion (Highly Electrophilic) A->B Intramolecular Cyclization (k1) -Cl- D N7-Alkylguanine Adduct B:e->D:w Nucleophilic Attack (k2) C Guanine in DNA

Figure 1: General mechanism of DNA alkylation by 3-chloropiperidine derivatives.

Methodologies for Comparative Assessment

To objectively compare the DNA alkylating efficiency of our chosen derivatives, a multi-faceted approach is required, bridging chemical reactivity with biological impact. We will employ a series of validated assays, each providing a different piece of the puzzle.

Chemical Reactivity Assessment: The NBP Alkylation Assay

The 4-(p-nitrobenzyl)pyridine (NBP) assay is a well-established colorimetric method for evaluating the activity of alkylating compounds.[9][10] NBP serves as a nucleophilic trap with characteristics similar to DNA bases.[11] The reaction between the alkylating agent and NBP results in the formation of a chromophore, which can be quantified spectrophotometrically. The rate of color formation is proportional to the alkylating potential of the compound.

  • Causality of Experimental Choices: This assay is chosen as a primary screen because it provides a direct measure of chemical reactivity, independent of cellular uptake or metabolism. It allows us to specifically assess the rate of aziridinium ion formation and its subsequent reaction with a model nucleophile. Dioxane is used as a co-solvent to ensure the solubility of both the alkylating agents and the NBP reagent.[9] The reaction is performed at a controlled temperature (37°C) to mimic physiological conditions.

  • Reagent Preparation:

    • Prepare a 5% (w/v) solution of NBP in dioxane.

    • Prepare stock solutions (10 mM) of each 3-chloropiperidine derivative in a 1:1 mixture of dioxane and water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the NBP solution with 20 µL of the test compound stock solution.

    • Incubate the mixture in a water bath at 37°C for 2 hours.

  • Color Development:

    • After incubation, add 500 µL of an alkaline solution (e.g., 0.1 M NaOH in 50% ethanol/water) to develop the color.

    • Vortex the mixture briefly.

  • Quantification:

    • Measure the absorbance of the solution at a wavelength of approximately 540-560 nm using a spectrophotometer.

    • A blank control (containing solvent instead of the test compound) should be run in parallel. The relative alkylating activity can be expressed as the absorbance value normalized to the concentration of the test compound.

In Vitro DNA Damage: Plasmid DNA Cleavage Assay

This assay directly visualizes the damage inflicted upon DNA by the alkylating agents. Supercoiled plasmid DNA exists in a compact form. When one strand is broken (a "nick"), it relaxes into an open-circular form. A double-strand break linearizes the plasmid. These different topological forms can be separated and quantified using agarose gel electrophoresis.[6][12]

  • Causality of Experimental Choices: pGEM1 or a similar plasmid is used as it is readily available and its supercoiled form is easily distinguishable from the damaged open-circular and linear forms.[6] The reaction is performed in a buffer at physiological pH and temperature to simulate conditions within the cell nucleus. By analyzing samples at different time points, we can gain insights into the kinetics of DNA damage.

  • Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 10 µL of BPE buffer (5 mM Biphosphate, 1 mM EDTA, pH 7.0)

      • 1 µL of supercoiled plasmid DNA (e.g., pGEM1 at 0.1 µg/µL)

      • 1 µL of the test compound at various concentrations (e.g., 5 µM and 50 µM final concentration).

  • Incubation:

    • Incubate the reaction mixtures at 37°C. Samples are taken at various time points (e.g., 2, 5, and 20 hours).[13]

  • Sample Preparation for Electrophoresis:

    • Stop the reaction by adding 2 µL of 6X loading dye to each sample.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.4% agarose gel in TAE buffer containing a DNA stain (e.g., HDGreen™ or Ethidium Bromide).[13]

    • Load the samples into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 120 V) for approximately 30-45 minutes.[14]

  • Visualization and Quantification:

    • Visualize the DNA bands under UV light.

    • Quantify the intensity of the supercoiled, open-circular, and linear DNA bands using gel documentation software. The percentage of damaged DNA can be calculated.

Cellular DNA Damage: The Comet Assay

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[15] Following treatment with a damaging agent, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[16]

  • Causality of Experimental Choices: This cell-based assay is crucial as it provides a measure of the compound's ability to penetrate the cell membrane and damage nuclear DNA in a biological context. The alkaline version of the assay is used to detect both single- and double-strand breaks as well as alkali-labile sites, providing a comprehensive picture of the DNA damage induced by alkylating agents.[17]

  • Cell Treatment:

    • Culture a suitable human cell line (e.g., HeLa or A549) to ~80% confluency.

    • Treat the cells with various concentrations of the 3-chloropiperidine derivatives for a defined period (e.g., 4 hours).

  • Slide Preparation:

    • Harvest the cells and resuspend them in ice-cold PBS.

    • Mix a small aliquot of the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis:

    • Immerse the slides in a high-salt lysis solution (containing Triton X-100) at 4°C overnight to remove cell membranes and proteins, leaving behind the nucleoid.[16]

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with a high pH buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

    • Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with a Tris buffer (pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide).

  • Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per sample using specialized software to quantify parameters such as % Tail DNA and Tail Moment.

G cluster_0 Cellular Treatment cluster_1 Slide Preparation cluster_2 Lysis & Unwinding cluster_3 Analysis A Treat Cells with Alkylating Agent B Embed Cells in Low-Melt Agarose on a Slide A->B C Lyse Cells in High-Salt/Detergent Solution B->C D Incubate in Alkaline Buffer (pH > 13) C->D E Electrophoresis D->E F Neutralize, Stain, and Visualize E->F G Quantify Comet Parameters F->G

Figure 2: Experimental workflow for the alkaline Comet assay.

Comparative Data Summary

The following table summarizes hypothetical yet representative data based on the known structure-activity relationships of piperidine mustards.[6] This data illustrates the expected differences in alkylating efficiency among the selected derivatives.

CompoundDerivativeNBP Assay (Relative Activity)Plasmid Cleavage (% Damaged DNA @ 20h, 50µM)Comet Assay (% Tail DNA @ 50µM)
A This compound1.045%25%
B 3-Chloro-1-methyl-5,5-dimethylpiperidine2.585%60%
C 3-Chloropiperidine1.870%45%

Discussion and Interpretation

Compound B (3-Chloro-1-methyl-5,5-dimethylpiperidine) is expected to exhibit the highest DNA alkylating efficiency. The gem-dimethyl groups at the C5 position are predicted to enhance the rate of intramolecular cyclization to the reactive aziridinium ion. This phenomenon, known as the Thorpe-Ingold effect, results from a decrease in the internal bond angle, which favors the ring-closing reaction. This increased chemical reactivity, as shown by the higher NBP assay result, translates directly to more potent DNA damage in both the acellular plasmid cleavage assay and the cell-based Comet assay.

Compound C (3-Chloropiperidine) , the secondary amine, is expected to be more reactive than its tertiary N-methyl counterpart (Compound A). This may seem counterintuitive, as the methyl group is electron-donating. However, secondary 3-chloropiperidines have been shown to be more effective alkylating agents than their tertiary counterparts.[6][13] This increased efficacy is likely due to a combination of electronic and steric factors influencing the stability and reactivity of the aziridinium intermediate.

Compound A (this compound) serves as our baseline. While still an active alkylating agent, its efficiency is lower than the structurally modified derivatives. This highlights the profound impact that seemingly minor structural changes can have on the biological activity of these molecules.

Conclusion for the Field

This guide demonstrates a systematic approach to comparing the DNA alkylating efficiency of this compound derivatives. By integrating assays that probe chemical reactivity (NBP assay), direct DNA damage (in vitro plasmid cleavage), and cellular effects (Comet assay), we can build a comprehensive understanding of their structure-activity relationships.

The key takeaways for researchers in drug development are:

  • Conformational and steric effects are paramount: The Thorpe-Ingold effect, exemplified by gem-disubstitution, is a powerful strategy for enhancing the reactivity of these constrained nitrogen mustards.

  • N-substitution is not always intuitive: Secondary amines in the 3-chloropiperidine series can exhibit greater activity than their tertiary analogues, warranting further investigation in drug design programs.[6]

  • A multi-assay approach is essential: No single assay can provide a complete picture. A combination of chemical, biochemical, and cell-based methods is necessary for the robust evaluation of novel alkylating agents.

By understanding these principles, scientists can more effectively design and optimize the next generation of DNA alkylating agents with improved therapeutic indices.

References

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